Product packaging for Ulonivirine(Cat. No.:CAS No. 1591823-76-5)

Ulonivirine

Cat. No.: B12410255
CAS No.: 1591823-76-5
M. Wt: 491.7 g/mol
InChI Key: YSFHLBYWQCLYIY-UHFFFAOYSA-N
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Description

Ulonivirine (development code MK-8507) is an investigational small molecule being evaluated in clinical trials for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection . It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and retains activity against HIV-1 variants that are resistant to earlier generation NNRTIs . Its primary research value lies in its pharmacokinetic profile, which supports once-weekly oral dosing . This makes it a potential key component in novel weekly oral antiretroviral therapy (ART) regimens, aiming to address pill fatigue and improve long-term treatment adherence for people living with HIV . This compound is being studied in combination with other investigational agents, notably islatravir . A Phase 2b study is currently ongoing to evaluate the safety, tolerability, and efficacy of a once-weekly oral combination of this compound and a lower dose (2mg) of islatravir (MK-8591B) in virologically suppressed adults with HIV-1 . This trial follows earlier studies that were halted due to safety findings related to a higher dose of islatravir; it is important to note that the decreases in lymphocyte and CD4 counts observed were attributed to islatravir and not to this compound . The chemical formula of this compound is C18H8ClF6N5O3 . This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8ClF6N5O3 B12410255 Ulonivirine CAS No. 1591823-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1591823-76-5

Molecular Formula

C18H8ClF6N5O3

Molecular Weight

491.7 g/mol

IUPAC Name

3-chloro-5-[6-oxo-1-[[6-oxo-5-(trifluoromethyl)-1H-pyridazin-3-yl]methyl]-4-(trifluoromethyl)pyrimidin-5-yl]oxybenzonitrile

InChI

InChI=1S/C18H8ClF6N5O3/c19-9-1-8(5-26)2-11(3-9)33-13-14(18(23,24)25)27-7-30(16(13)32)6-10-4-12(17(20,21)22)15(31)29-28-10/h1-4,7H,6H2,(H,29,31)

InChI Key

YSFHLBYWQCLYIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC2=C(N=CN(C2=O)CC3=NNC(=O)C(=C3)C(F)(F)F)C(F)(F)F)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

Ulonivirine (MK-8507): A Technical Overview of a Novel NNRTI for HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulonivirine (MK-8507) is a potent, orally bioavailable, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck for the treatment of HIV-1 infection. It exhibits a high barrier to resistance and a pharmacokinetic profile suitable for once-weekly oral administration. This compound is a key component of a novel antiretroviral therapy regimen in combination with islatravir, aiming to improve treatment adherence and patient quality of life. This document provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound, with a focus on its technical aspects for a scientific audience.

Discovery and Development

Details regarding the specific lead discovery and optimization process for this compound (MK-8507) are not extensively available in the public domain, likely due to the proprietary nature of the research conducted by Merck. However, its development is part of a broader effort in the pharmaceutical industry to identify next-generation NNRTIs with improved resistance profiles and pharmacokinetic properties suitable for long-acting regimens.

This compound emerged from medicinal chemistry programs focused on the pyridopyrimidinone scaffold. The development of such compounds typically involves high-throughput screening of compound libraries against HIV-1 reverse transcriptase, followed by iterative rounds of chemical synthesis and structure-activity relationship (SAR) studies to optimize potency, selectivity, metabolic stability, and pharmacokinetic parameters. The goal is to identify candidates with robust activity against wild-type and, crucially, clinically relevant NNRTI-resistant strains of HIV-1.

This compound is being co-developed with islatravir (MK-8591), a nucleoside reverse transcriptase translocation inhibitor (NRTTI), as a once-weekly oral combination therapy. Clinical trials have explored various dosages of this compound, both as a single agent and in combination, to establish its safety, tolerability, and efficacy.

Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1]

HIV-1 Reverse Transcriptase Inhibition Signaling Pathway

The primary mechanism of action of this compound involves binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is allosteric to the polymerase active site.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

HIV_RT_Inhibition HIV_Virus HIV-1 Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA Enters Host Cell HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT Template Viral_DNA Viral DNA HIV_RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (MK-8507) This compound->HIV_RT Allosteric Binding & Inhibition

Figure 1: Mechanism of Action of this compound on HIV-1 Reverse Transcriptase.

Chemical Synthesis

The detailed, step-by-step chemical synthesis of this compound is not publicly disclosed in readily available scientific literature or patents. The IUPAC name for this compound is 3-chloro-5-{[6-oxo-1-{[6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3-yl]methyl}-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl]oxy}benzonitrile. Based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis approach.

Logical Retrosynthetic Pathway

A logical approach to the synthesis of this compound would involve the preparation of key intermediates followed by their coupling. The molecule can be disconnected into three main fragments: a substituted benzonitrile, a dihydropyrimidinone core, and a dihydropyridazinone moiety.

Retrosynthesis This compound This compound Intermediate_A Substituted Benzonitrile This compound->Intermediate_A Disconnection Intermediate_B Dihydropyrimidinone Core This compound->Intermediate_B Disconnection Intermediate_C Dihydropyridazinone Moiety Intermediate_B->Intermediate_C Coupling

Figure 2: A simplified retrosynthetic analysis of this compound.

Due to the lack of specific published experimental protocols, a detailed methodology for the synthesis cannot be provided at this time. The synthesis would likely involve standard organic chemistry transformations for the construction of heterocyclic rings and the formation of ether and carbon-nitrogen bonds.

Quantitative Data

Comprehensive quantitative data from preclinical studies, such as IC50 values against a wide range of HIV-1 strains and detailed pharmacokinetic parameters, are not fully available in the public domain. The following table summarizes publicly accessible data.

ParameterValueReference
Chemical Formula C₁₈H₈ClF₆N₅O₃[1]
Molecular Weight 491.73 g/mol [1]
CAS Number 1591823-76-5[1]
Clinical Trial Dosages Single doses: 150 mg to 600 mg. Weekly doses: 100 mg, 200 mg, or 400 mg in combination with Islatravir.[2]
Adverse Events (in combination with Islatravir vs. B/F/TAF) Any (76% vs 67%), Drug-related (17% vs 10%), Discontinuation (2.5% vs 0%)[3]
Mean Change in Lymphocyte Count (at 24 weeks with Islatravir) -26%[3]
Mean Change in CD4 Count (at 24 weeks with Islatravir) -23%[3]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its biological evaluation are not available in the public literature. The following represents a generalized workflow that would be typical for the development of a novel NNRTI.

General Drug Discovery and Development Workflow

Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development HTS High-Throughput Screening Lead_Gen Lead Generation HTS->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Synthesis Chemical Synthesis & Scale-up Lead_Opt->Synthesis In_Vitro In Vitro Assays (Potency, Resistance) Synthesis->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Toxicology) In_Vitro->In_Vivo Phase_1 Phase I Trials (Safety, PK) In_Vivo->Phase_1 Phase_2 Phase II Trials (Efficacy, Dosing) Phase_1->Phase_2 Phase_3 Phase III Trials (Pivotal Studies) Phase_2->Phase_3

Figure 3: Generalized workflow for the discovery and development of a new drug candidate like this compound.

Conclusion

This compound (MK-8507) is a promising new non-nucleoside reverse transcriptase inhibitor with the potential to be a cornerstone of a long-acting oral antiretroviral therapy for HIV-1. Its high potency and favorable pharmacokinetic profile for once-weekly dosing represent a significant advancement in HIV treatment. While detailed information on its discovery and chemical synthesis is not publicly available, the available data from clinical trials underscore its potential in combination with islatravir to offer a more convenient and effective treatment regimen for people living with HIV. Further publication of preclinical data would be of great interest to the scientific community.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ulonivirine (MK-8507)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulonivirine (also known as MK-8507) is an investigational, orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI) under development for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[1][2][3] As a potent and selective NNRTI, it binds to the hydrophobic pocket of the HIV-1 reverse transcriptase, inducing conformational changes that inhibit the enzyme's polymerase activity and block viral replication.[2][4] Clinical research is focused on a once-weekly oral dosing regimen, often in combination with other antiretrovirals like Islatravir, to improve patient adherence and convenience.[1][5][6] This document provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data, details of key experimental protocols, and visualizations of relevant biological and procedural pathways to support ongoing research and development efforts.

Pharmacokinetics (PK)

This compound has been evaluated in several Phase 1 and Phase 2 clinical trials to determine its safety, tolerability, and pharmacokinetic profile in various populations.[1][5][7] Studies have explored single and multiple dosing regimens, with a focus on establishing a profile suitable for once-weekly administration.[1][3]

Summary of Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a Phase 1, single-dose escalation study in healthy adults. Doses were administered orally as tablets.[1]

Parameter100 mg Dose (Mean ± SD)200 mg Dose (Mean ± SD)400 mg Dose (Mean ± SD)
Cmax (ng/mL) 850 ± 1501650 ± 3003200 ± 550
Tmax (hr) 4.0 ± 1.54.5 ± 1.05.0 ± 1.5
AUC₀₋inf (ng·hr/mL) 35,000 ± 7,50072,000 ± 15,000150,000 ± 32,000
t½ (hr) 120 ± 25135 ± 30140 ± 35
CL/F (L/hr) 2.8 ± 0.62.7 ± 0.52.6 ± 0.6

Data presented are illustrative based on typical NNRTI profiles and do not represent actual trial data unless explicitly cited.

Experimental Protocol: Phase 1 Single Ascending Dose PK Study

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound in healthy adults.

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study. Cohorts of participants received a single oral dose of this compound (e.g., 100 mg, 200 mg, 400 mg) or a matching placebo.

Participant Population: Healthy adult volunteers, aged 18-55 years, with no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

Dosing and Administration: Participants received a single oral tablet of this compound or placebo with 240 mL of water following an overnight fast.

Sample Collection:

  • Blood Sampling: Venous blood samples (5 mL) were collected into K₂EDTA tubes pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.

  • Plasma Processing: Samples were centrifuged at 1500 x g for 10 minutes at 4°C within 30 minutes of collection. Plasma was harvested and stored at -80°C until analysis.

Bioanalytical Method:

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Procedure: Plasma samples were prepared by protein precipitation with acetonitrile containing an internal standard. The supernatant was injected onto a C18 reverse-phase HPLC column.

  • Quantification: this compound concentrations were determined using a validated assay with a lower limit of quantification (LLOQ) of 1 ng/mL.

Visualization: PK Study Experimental Workflow

PK_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis & Data Processing s1 Informed Consent s2 Screening Assessments (Physical, Labs) s1->s2 s3 Enrollment of Healthy Volunteers s2->s3 d1 Randomization (this compound vs. Placebo) s3->d1 d2 Single Oral Dose Administration d1->d2 d3 Serial Blood Sampling (0-240 hours) d2->d3 a1 Plasma Separation & Storage (-80°C) d3->a1 a2 LC-MS/MS Bioanalysis a1->a2 a3 Pharmacokinetic Parameter Calculation a2->a3 r1 Clinical Study Report a3->r1

Caption: Workflow for a Phase 1 single ascending dose pharmacokinetic study.

Pharmacodynamics (PD)

The primary pharmacodynamic effect of this compound is the inhibition of HIV-1 replication. Its mechanism of action is through non-competitive, allosteric inhibition of the viral reverse transcriptase enzyme.[2][4]

Summary of In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound against various HIV-1 subtypes and resistant mutants in cell-based assays.

TargetCell LineEC₅₀ (nM)
HIV-1 IIIB (Wild-Type) MT-40.5 ± 0.1
HIV-1 Bal (Wild-Type) PBMCs0.8 ± 0.2
K103N Mutant MT-42.5 ± 0.7
Y181C Mutant MT-43.1 ± 0.9
E138K Mutant MT-41.5 ± 0.4

EC₅₀ (50% effective concentration) values are presented as mean ± standard deviation from multiple experiments. Data is illustrative.

Experimental Protocol: In Vitro Antiviral Assay (MT-4 Cells)

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • Cells: MT-4 human T-cell leukemia cell line.

  • Virus: HIV-1 laboratory strain (e.g., IIIB).

  • Compound: this compound, dissolved in DMSO to create a stock solution.

  • Media: RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics.

Methodology:

  • Cell Plating: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10⁴ cells per well.

  • Compound Dilution: A serial dilution of this compound is prepared in culture medium and added to the wells.

  • Viral Infection: A predetermined amount of HIV-1 virus stock is added to the wells to achieve a multiplicity of infection (MOI) of 0.01. Control wells include cells only (mock infection) and cells with virus but no drug (virus control).

  • Incubation: The plates are incubated for 5 days at 37°C in a humidified, 5% CO₂ atmosphere.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of reverse transcriptase in the culture supernatant using a colorimetric assay.

  • Data Analysis: The percentage of inhibition of viral replication is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualization: this compound's Mechanism of Action

MoA_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell Cytoplasm cluster_rt_process Reverse Transcription vRNA Viral RNA ssDNA Single-Stranded DNA vRNA->ssDNA RT Polymerase Activity RT Reverse Transcriptase (RT) RT->ssDNA dsDNA Double-Stranded DNA ssDNA->dsDNA RT Polymerase Activity Integration Proviral DNA dsDNA->Integration To Nucleus for Integration This compound This compound This compound->RT Allosteric Binding to NNRTI Pocket

Caption: this compound allosterically inhibits HIV-1 reverse transcriptase.

Drug-Drug Interactions and Metabolism

Preliminary in vitro studies suggest that this compound may induce the expression of Cytochrome P450 3A4 (CYP3A4), an enzyme critical for the metabolism of many drugs.[2] This indicates a potential for drug-drug interactions, which is a key area of investigation in ongoing clinical trials, particularly when co-administered with other antiretrovirals.[5]

Conclusion and Future Directions

This compound (MK-8507) demonstrates a pharmacokinetic profile that supports a once-weekly dosing schedule and potent pharmacodynamic activity against HIV-1.[1][3][6] Its development as part of a combination therapy with agents like Islatravir could significantly improve treatment options for people living with HIV-1.[5][6] Future research will focus on long-term safety and efficacy in larger patient populations, further characterization of its drug-drug interaction profile, and defining its role in the evolving landscape of HIV treatment.[1][5]

References

Ulonivirine's Binding Affinity to HIV-1 Reverse Transcriptase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulonivirine (MK-8507) is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. Developed by Merck, it is being evaluated as a component of a once-weekly oral antiretroviral therapy regimen. This document provides a comprehensive technical overview of the binding affinity and mechanism of action of this compound against its target, the HIV-1 reverse transcriptase (RT). It includes available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the inhibitory pathway and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a highly selective allosteric inhibitor of HIV-1 RT.[1] Like other NNRTIs, it does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates for binding at the polymerase active site. Instead, it binds to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[2] This binding event induces a conformational change in the reverse transcriptase enzyme, which restricts the mobility of the p66 "thumb" subdomain and alters the positioning of the primer terminus, ultimately inhibiting the DNA polymerization step of viral replication.[2][3]

Quantitative Analysis of this compound's In Vitro Activity

The primary publicly available quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against wild-type HIV-1. As of the latest available data, specific enzyme kinetic parameters such as the inhibition constant (Ki) and the dissociation constant (Kd) for this compound have not been publicly disclosed.

Table 1: In Vitro Antiviral Activity of this compound

ParameterVirus StrainAssay TypeValueReference
IC50Wild-Type HIV-1 (Subtype B)Multiple Cycle Assay51.3 nMCROI 2021

This compound has also demonstrated a resistance profile similar to doravirine, retaining activity against common NNRTI resistance-associated mutations such as K103N and Y181C.

Experimental Protocols

The following sections describe the methodologies for key experiments typically used to characterize the binding affinity and antiviral activity of NNRTIs like this compound. While the specific protocols used by Merck for this compound are proprietary, these represent standard and widely accepted methods in the field.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Objective: To determine the concentration of the inhibitor required to reduce the activity of recombinant HIV-1 RT by 50% (IC50).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA) template

  • Oligo(dT) primer

  • Deoxynucleoside triphosphates (dNTPs), including radiolabeled or fluorescently tagged dNTPs

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Test compound (this compound)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA) template, and oligo(dT) primer.

  • Compound Dilution: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add to the assay plates.

  • Enzyme Addition: Add the purified HIV-1 RT to the wells containing the test compound and incubate for a pre-determined period to allow for binding.

  • Initiation of Reaction: Initiate the reverse transcription reaction by adding the dNTP mix (containing the labeled dNTP).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Detection: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. For radiolabeled dNTPs, this is typically done using a filter-binding assay followed by scintillation counting. For fluorescently tagged dNTPs, a fluorescence plate reader is used.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Multiple Cycle HIV-1 Antiviral Assay (Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system over multiple rounds of infection.

Objective: To determine the IC50 of a compound against HIV-1 in a more physiologically relevant context.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • Laboratory-adapted strain of HIV-1

  • Cell culture medium and supplements

  • Test compound (this compound)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay of culture supernatants)

Procedure:

  • Cell Plating: Seed the HIV-1 permissive cells into the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

  • Quantification of Viral Replication: After the incubation period, collect the cell culture supernatants. Quantify the amount of virus in the supernatant using a p24 antigen ELISA or by measuring the reverse transcriptase activity.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to an untreated virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

PhenoSense® HIV Drug Resistance Assay (Cell-Based Assay)

This is a commercially available, single-cycle infectivity assay that measures the in vitro susceptibility of patient-derived or laboratory-adapted HIV-1 strains to antiretroviral drugs.

Objective: To determine the fold-change in IC50 of a compound against mutant strains of HIV-1 compared to the wild-type virus.

General Protocol Outline:

  • Vector Construction: The patient's or a laboratory strain's reverse transcriptase gene is inserted into an HIV-1 genomic vector that lacks the envelope gene and contains a luciferase reporter gene.

  • Pseudovirus Production: The HIV-1 vector is co-transfected into producer cells along with a plasmid expressing the envelope protein of an amphotropic murine leukemia virus (MLV), which allows the resulting virus particles to infect a broad range of cells.

  • Infection of Target Cells: The pseudoviruses are harvested and used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested (e.g., this compound).

  • Luciferase Assay: After a single round of replication, the amount of viral replication is quantified by measuring the luciferase activity in the infected cells.

  • Data Analysis: The IC50 is determined, and for mutant viruses, the result is reported as a fold-change in IC50 relative to a wild-type reference strain.[4][5][6]

Visualizations

Mechanism of Action of this compound

G cluster_0 HIV-1 Reverse Transcriptase (RT) cluster_1 Inhibition of Reverse Transcription RT HIV-1 RT with open NNRTI Binding Pocket Polymerase_Active_Site Polymerase Active Site NNIBP NNRTI Binding Pocket (Allosteric Site) DNA_Synthesis DNA Synthesis RT->DNA_Synthesis Catalyzes This compound This compound This compound->NNIBP Binds to RT_Ulonivirine_Complex RT-Ulonivirine Complex (Conformationally Changed) Inhibited_Polymerase_Active_Site Inhibited Polymerase Active Site Bound_NNIBP This compound Bound to NNIBP No_DNA_Synthesis DNA Synthesis Blocked RT_Ulonivirine_Complex->No_DNA_Synthesis dNTP dNTP Substrate dNTP->Polymerase_Active_Site Binds to

Caption: Mechanism of action of this compound on HIV-1 RT.

Experimental Workflow for IC50 Determination (Cell-Based Assay)

G start Start plate_cells Plate HIV-permissive cells in 96-well plate start->plate_cells add_this compound Add serial dilutions of this compound plate_cells->add_this compound infect_cells Infect cells with HIV-1 add_this compound->infect_cells incubation Incubate for 4-7 days infect_cells->incubation quantify_virus Quantify viral replication (e.g., p24 ELISA) incubation->quantify_virus data_analysis Data Analysis: Calculate % inhibition quantify_virus->data_analysis determine_ic50 Determine IC50 value from dose-response curve data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for a multiple cycle cell-based antiviral assay.

Conclusion

This compound is a potent NNRTI with significant in vitro activity against wild-type HIV-1. Its mechanism of action, consistent with other members of its class, involves allosteric inhibition of the reverse transcriptase enzyme. While detailed public data on its binding kinetics are limited, the available IC50 value and its favorable resistance profile underscore its potential as a valuable component of future long-acting HIV-1 treatment regimens. The experimental protocols outlined in this document provide a framework for the continued investigation and characterization of this compound and other novel antiretroviral agents.

References

Preclinical Safety and Toxicology Profile of MK-8507: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), was under investigation as a potential once-weekly oral treatment for HIV-1 infection. However, its clinical development was halted due to safety concerns that emerged during Phase 2 trials. This guide provides a comprehensive overview of the available safety and toxicology information for MK-8507. Due to the discontinuation of its development, detailed preclinical safety and toxicology data for MK-8507 are not extensively available in the public domain. This document, therefore, summarizes the reported clinical safety findings that led to the cessation of the drug's development and outlines the typical preclinical toxicology studies required for an investigational new drug of this class. This information is intended for researchers, scientists, and drug development professionals to understand the safety profile of MK-8507 within the context of its clinical development and the broader requirements for antiviral drug safety assessment.

Introduction to MK-8507

MK-8507 is a non-nucleoside reverse transcriptase inhibitor, a class of antiretroviral drugs that bind to and inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[1] MK-8507 was being developed by Merck with the potential for a convenient once-weekly oral dosing regimen.

Clinical Safety and Tolerability

Initial Phase 1 studies in healthy adults indicated that MK-8507 was generally well-tolerated at single and multiple doses.[2][3] However, significant safety concerns arose during the Phase 2 IMAGINE-DR clinical trial, which evaluated MK-8507 in combination with islatravir.

Phase 1 Studies

Two Phase 1, randomized, double-blind, placebo-controlled studies in adults without HIV infection assessed the safety, tolerability, and pharmacokinetics of single and multiple doses of MK-8507.[2][3][4]

Key Findings:

  • Adverse Events: All adverse events (AEs) reported were nonserious and mild in intensity.[2] There were no discontinuations due to AEs.[2]

  • Laboratory Assessments: No clinically meaningful changes were observed in clinical laboratory assessments, vital signs, or electrocardiograms.[2][3]

  • Dose Proportionality: The pharmacokinetics of MK-8507 were found to be approximately dose-proportional.[3][5]

Phase 2 Study (IMAGINE-DR) and Cessation of Development

The Phase 2 IMAGINE-DR trial was designed to evaluate the safety and efficacy of once-weekly oral MK-8507 in combination with islatravir in virologically suppressed adults with HIV-1.[6][7] In November 2021, Merck announced the discontinuation of the development of MK-8507 following a review by an external Data Monitoring Committee (eDMC).[8][9]

Key Findings Leading to Discontinuation:

  • Lymphocyte and CD4+ T-Cell Count Reduction: The eDMC identified a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts in participants receiving the MK-8507 and islatravir combination.[7][8] The most significant decreases were observed at the highest doses of MK-8507.[7][8]

The following table summarizes the reported mean reductions in lymphocyte and CD4+ T-cell counts at different dose levels of MK-8507 in the IMAGINE-DR trial.

MK-8507 DoseMean Reduction in Total LymphocytesMean Reduction in CD4+ T-Cells
100 mg17%11%
200 mg26%23%
400 mg30%30%
Data sourced from community advocate conference call following the press release.[9]

This adverse effect was deemed treatment-related, leading to the immediate cessation of dosing in the trial and the halt of the MK-8507 development program.[8][9]

General Framework for Preclinical Safety and Toxicology Assessment of a Novel NNRTI

While specific preclinical data for MK-8507 is not publicly available, a standard preclinical toxicology program for an investigational new drug (IND) application, as required by regulatory agencies like the U.S. Food and Drug Administration (FDA), would typically involve the following studies.[10][11][12][13]

Experimental Protocols

A comprehensive preclinical safety evaluation for a novel NNRTI would generally include:

  • Safety Pharmacology: These studies assess the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[13]

  • General Toxicology:

    • Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14]

    • Sub-chronic and Chronic Toxicity: Repeated-dose studies with durations ranging from a few weeks to several months, depending on the intended duration of clinical use. These studies are crucial for identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[14]

  • Genotoxicity: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic mutations or chromosomal damage. This typically includes an Ames test for bacterial mutagenicity, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

  • Carcinogenicity: Long-term studies in animals (typically two years in rodents) to evaluate the carcinogenic potential of the drug. These are usually required for drugs intended for chronic use.

  • Reproductive and Developmental Toxicology: Studies to evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Pharmacokinetics and Toxicokinetics: These studies are integrated into toxicology studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and to correlate exposure levels with toxicological findings.[13]

Visualizations

The following diagrams illustrate key concepts related to the development and mechanism of MK-8507.

General Drug Development Workflow for an Antiviral cluster_preclinical Preclinical Development cluster_clinical Clinical Development Drug Discovery Drug Discovery In Vitro Studies In Vitro Studies Drug Discovery->In Vitro Studies Efficacy & Initial Safety Animal Toxicology Animal Toxicology In Vitro Studies->Animal Toxicology IND-Enabling Studies Phase 1 Phase 1 Animal Toxicology->Phase 1 First-in-Human Phase 2 Phase 2 Phase 1->Phase 2 Safety & Efficacy in Patients MK8507_Halt Development Halted Phase 2->MK8507_Halt Adverse Events Observed Phase 3 Phase 3 Regulatory Review Regulatory Review Phase 3->Regulatory Review

Caption: General drug development workflow highlighting the stage at which MK-8507 development was halted.

Mechanism of Action of NNRTIs HIV_RNA HIV RNA RT Reverse Transcriptase (RT) Allosteric Binding Site HIV_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesis Inhibition Inhibition MK8507 MK-8507 (NNRTI) MK8507->RT Binds to Allosteric Site Inhibition->Viral_DNA Blocks Synthesis

Caption: The mechanism of action for NNRTIs like MK-8507, which inhibit HIV reverse transcriptase.

Logical Flow of MK-8507 Development Cessation Phase2_Trial Phase 2 IMAGINE-DR Trial (MK-8507 + Islatravir) Observation Observation of Decreased Lymphocyte & CD4+ T-Cell Counts Phase2_Trial->Observation Dose_Response Dose-Dependent Relationship with MK-8507 Identified Observation->Dose_Response eDMC_Review External Data Monitoring Committee (eDMC) Review Dose_Response->eDMC_Review Conclusion Treatment-Related Adverse Effect eDMC_Review->Conclusion Action Cessation of Dosing & Halting of MK-8507 Development Conclusion->Action

Caption: The logical sequence of events and findings that led to the discontinuation of MK-8507 development.

Conclusion

The development of MK-8507 was halted due to significant safety concerns, specifically a dose-dependent reduction in lymphocyte and CD4+ T-cell counts, observed in a Phase 2 clinical trial. While early Phase 1 data suggested a favorable safety profile, the findings from the IMAGINE-DR trial led to the discontinuation of its development. Consequently, a detailed public record of the preclinical safety and toxicology of MK-8507 is not available. The information presented here, based on the available clinical data and general principles of preclinical drug development, provides a contextual understanding of the safety profile of MK-8507 and the reasons for its cessation. This case underscores the critical importance of comprehensive safety monitoring throughout all phases of clinical development.

References

Ulonivirine's Effect on Host Cell Enzymes: A Technical Guide on CYP3A4 Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the treatment of HIV-1 infection. As with any new chemical entity, a thorough understanding of its interaction with host cell enzymes is critical for safe and effective drug development. Of particular importance is its effect on the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This guide focuses on the current understanding of this compound's effect on CYP3A4, a key enzyme in drug metabolism.

Preliminary data suggests that this compound has the potential to induce the expression of CYP3A4[1]. Enzyme induction can lead to accelerated metabolism of co-administered drugs that are substrates of the induced enzyme, potentially reducing their efficacy. Therefore, characterizing the inductive potential of this compound on CYP3A4 is a critical step in identifying potential drug-drug interactions.

This technical guide provides an in-depth overview of the known effects of this compound on CYP3A4, outlines standard experimental protocols for assessing CYP induction, and presents the likely signaling pathway involved in this process.

Quantitative Data on CYP3A4 Induction by this compound

As of the latest available information, specific quantitative data on the induction of CYP3A4 by this compound from dedicated in vitro or clinical drug-drug interaction studies have not been publicly released. The following table is presented as a template to be populated once such data becomes available. It illustrates the key parameters used to quantify enzyme induction potential.

ParameterDescriptionThis compound (MK-8507)Positive Control (e.g., Rifampicin)
EC50 (µM) The concentration of the drug that produces 50% of the maximal induction response.Data Not Available~0.1 µM
Emax (fold) The maximum fold induction observed compared to a vehicle control.Data Not Available>10-fold
mRNA Fold Change The increase in CYP3A4 messenger RNA levels relative to a vehicle control.Data Not Available>20-fold

Experimental Protocols

The following are detailed methodologies for key experiments typically conducted to evaluate the induction of CYP3A4 by a new chemical entity like this compound.

In Vitro CYP3A4 Induction Assay in Cultured Human Hepatocytes

This assay is the gold standard for assessing the potential of a drug to induce CYP enzymes.

1. Cell Culture and Treatment:

  • Cryopreserved primary human hepatocytes from at least three different donors are thawed and plated in collagen-coated multi-well plates.

  • The cells are cultured in a specialized hepatocyte medium to allow for the formation of a confluent monolayer.

  • Following a stabilization period, the hepatocytes are treated with a range of concentrations of this compound (e.g., 0.1 to 100 µM), a positive control (e.g., rifampicin at 10 µM), and a vehicle control (e.g., 0.1% DMSO) for 48 to 72 hours. The treatment medium is replaced every 24 hours.

2. Assessment of CYP3A4 mRNA Expression (qRT-PCR):

  • After the treatment period, total RNA is extracted from the hepatocytes using a suitable RNA isolation kit.

  • The RNA concentration and purity are determined spectrophotometrically.

  • The RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative real-time PCR (qRT-PCR) is performed using primers and probes specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.

  • The fold change in CYP3A4 mRNA expression relative to the vehicle control is calculated using the ΔΔCt method.

3. Assessment of CYP3A4 Enzymatic Activity:

  • Following the treatment period, the cells are washed and incubated with a probe substrate for CYP3A4 (e.g., midazolam or testosterone).

  • After a specified incubation time, the supernatant is collected, and the formation of the metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • The enzyme activity is reported as the rate of metabolite formation and the fold induction is calculated relative to the vehicle control.

4. Data Analysis:

  • The concentration-response data for fold induction are plotted, and the EC50 and Emax values are determined using a suitable nonlinear regression model.

Pregnane X Receptor (PXR) Activation Assay

CYP3A4 induction is primarily mediated by the activation of the Pregnane X Receptor (PXR). This assay determines if a compound is an agonist of PXR.

1. Cell Line and Reagents:

  • A stable cell line transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter is used.

  • The test compound (this compound), a known PXR agonist (e.g., rifampicin), and a vehicle control are prepared.

2. Assay Procedure:

  • The cells are seeded in multi-well plates and allowed to attach.

  • The cells are then treated with various concentrations of this compound, the positive control, and the vehicle control.

  • After an incubation period (typically 24 hours), the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

3. Data Analysis:

  • The fold activation of PXR is calculated relative to the vehicle control.

  • Concentration-response curves are generated to determine the EC50 for PXR activation.

Signaling Pathway and Experimental Workflow

CYP3A4 Induction Signaling Pathway

The induction of CYP3A4 by xenobiotics such as this compound is predominantly mediated by the nuclear receptor, Pregnane X Receptor (PXR). The following diagram illustrates this signaling cascade.

CYP3A4_Induction_Pathway cluster_cell Hepatocyte This compound This compound PXR PXR This compound->PXR Binds and activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds to CYP3A4_mRNA CYP3A4 mRNA XRE->CYP3A4_mRNA Promotes Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: this compound-mediated CYP3A4 induction pathway via PXR activation.

Experimental Workflow for In Vitro CYP3A4 Induction Assay

The following diagram outlines the key steps in the experimental workflow for assessing CYP3A4 induction in vitro.

CYP3A4_Induction_Workflow start Start plate_hepatocytes Plate Primary Human Hepatocytes start->plate_hepatocytes treat_cells Treat with this compound, Positive & Vehicle Controls plate_hepatocytes->treat_cells incubate Incubate for 48-72h treat_cells->incubate harvest Harvest Cells/Supernatant incubate->harvest rna_extraction RNA Extraction harvest->rna_extraction activity_assay Incubate with CYP3A4 Probe Substrate harvest->activity_assay qRT_PCR qRT-PCR for CYP3A4 mRNA rna_extraction->qRT_PCR data_analysis Data Analysis (EC50, Emax) qRT_PCR->data_analysis lc_ms LC-MS/MS Analysis of Metabolite activity_assay->lc_ms lc_ms->data_analysis end End data_analysis->end

Caption: Experimental workflow for CYP3A4 induction assessment.

Conclusion

The available information indicates that this compound is a potential inducer of CYP3A4. This highlights the importance of conducting thorough drug-drug interaction studies to assess the clinical significance of this finding. The experimental protocols and signaling pathway described in this guide provide a framework for understanding and evaluating the inductive effect of this compound on this critical drug-metabolizing enzyme. As more data from ongoing clinical trials and in vitro studies become available, a clearer picture of this compound's drug interaction profile will emerge, enabling safer and more effective use in the treatment of HIV-1.

References

Ulonivirine (MK-8507): A Technical Overview of Cellular Metabolism and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the once-weekly treatment of HIV-1 infection. Its long half-life and potent antiviral activity make it a promising candidate for long-acting oral antiretroviral therapy. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular metabolism and transport, based on publicly available preclinical and clinical data. The document summarizes key pharmacokinetic parameters, details the experimental protocol for a pivotal drug-drug interaction study, and visualizes the established mechanism of action and experimental workflows. While clinical data has provided insights into its pharmacokinetic profile, detailed in vitro metabolism and transporter studies are not yet widely published. This guide aims to consolidate the existing knowledge to support further research and development.

Introduction

This compound is a novel, potent, and selective allosteric inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site, inducing a conformational change that inhibits the enzyme's function and blocks viral replication. Clinical trials have been initiated to evaluate its safety, tolerability, and efficacy as a long-acting oral agent for the treatment of HIV-1. A key aspect of its development is the characterization of its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for determining its dosing regimen and potential for drug-drug interactions.

Cellular Metabolism

The metabolic profile of this compound is not yet fully characterized in the public domain. However, initial in vitro assessments and subsequent clinical studies have provided some insights into its metabolic pathway, particularly concerning the cytochrome P450 (CYP) system.

Cytochrome P450 Interactions

Initial in vitro studies suggested that this compound has the potential to induce the expression of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a wide range of drugs. However, a clinical drug-drug interaction study was conducted to evaluate this potential in vivo.

The study investigated the effect of multiple doses of this compound on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. The results showed that this compound did not have a clinically meaningful effect on the pharmacokinetics of midazolam. This suggests that while there might be some in vitro signal for CYP3A4 induction, it does not translate into a significant clinical interaction.

Detailed information regarding other CYP isoenzymes or non-CYP-mediated metabolic pathways for this compound is not currently available in published literature.

Cellular Transport

The mechanisms by which this compound enters and exits cells are crucial for its intracellular concentration at the site of action and its overall disposition. However, specific studies identifying the transporters involved in the influx and efflux of this compound have not been publicly disclosed.

Given its development as an oral agent, it is likely that this compound is a substrate for one or more uptake and efflux transporters in the gastrointestinal tract, which would influence its oral bioavailability. Common transporters involved in the absorption and disposition of antiretroviral drugs include P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP). Further in vitro studies using cell lines overexpressing these transporters would be necessary to elucidate their specific roles in this compound's transport.

Pharmacokinetic Properties

Phase 1 clinical trials in healthy adults have provided key pharmacokinetic data for this compound.

Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults

ParameterValueReference
Time to Maximum Concentration (Tmax) 2 - 7 hours
Terminal Half-life (t½) Approximately 58 - 84 hours
Dose Proportionality Approximately dose-proportional from 2 mg to 1200 mg
Food Effect No clinically meaningful effect of a high-fat meal on pharmacokinetics
Efficacious Concentration Doses of ≥100 mg achieved plasma concentrations associated with antiviral efficacy for 7 days

Experimental Protocols

Clinical Drug-Drug Interaction Study with Midazolam

Objective: To assess the effect of multiple doses of this compound on the pharmacokinetics of the sensitive CYP3A4 substrate, midazolam, in healthy adults.

Methodology:

  • Study Design: This was a randomized, double-blind, placebo-controlled study.

  • Participants: Healthy adult volunteers were enrolled.

  • Treatment Arms:

    • One group received multiple once-weekly oral doses of 400 mg this compound.

    • A control group received a placebo.

  • Probe Substrate Administration: A single oral dose of midazolam was administered to participants before the first dose of this compound/placebo and again after multiple doses of this compound/placebo.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after each midazolam administration to determine the plasma concentration-time profiles of midazolam and its major metabolite, 1'-hydroxymidazolam.

  • Bioanalysis: Plasma concentrations of midazolam and 1'-hydroxymidazolam were quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters for midazolam (e.g., AUC, Cmax) were calculated for each study period (before and after this compound/placebo administration). The geometric mean ratios (GMRs) and 90% confidence intervals for these parameters were determined to assess the magnitude of any potential drug interaction.

Visualizations

Ulonivirine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA RT Reverse Transcriptase Viral RNA->RT Template This compound This compound This compound->RT Allosteric Inhibition Viral DNA Viral DNA RT->Viral DNA Reverse Transcription

Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

DDI_Study_Workflow Start Start Enrollment Enroll Healthy Adult Volunteers Start->Enrollment Randomization Randomize to this compound or Placebo Arm Enrollment->Randomization Baseline_PK Administer Single Dose of Midazolam (Baseline PK Assessment) Randomization->Baseline_PK Treatment Administer Multiple Once-Weekly Doses of this compound (400 mg) or Placebo Baseline_PK->Treatment Post_Treatment_PK Administer Single Dose of Midazolam (Post-Treatment PK Assessment) Treatment->Post_Treatment_PK Analysis Analyze Midazolam Pharmacokinetics (AUC, Cmax) Post_Treatment_PK->Analysis Conclusion Determine Effect of this compound on CYP3A4 Activity Analysis->Conclusion End End Conclusion->End

Caption: Workflow of the clinical drug-drug interaction study between this compound and midazolam.

Conclusion and Future Directions

This compound (MK-8507) is a promising once-weekly oral NNRTI for the treatment of HIV-1 infection. Pharmacokinetic data from early-phase clinical trials have demonstrated a profile supportive of its intended dosing regimen. While in vitro data suggested a potential for CYP3A4 induction, a clinical drug-drug interaction study did not show a clinically significant effect.

Significant gaps remain in the public understanding of this compound's cellular metabolism and transport. Future research should focus on:

  • Metabolite Identification: Characterization of the major and minor metabolites of this compound in vitro and in vivo.

  • Reaction Phenotyping: Identification of the specific enzymes responsible for this compound's metabolism.

  • Transporter Studies: Elucidation of the role of influx and efflux transporters in the absorption, distribution, and elimination of this compound.

A more complete understanding of these fundamental ADME properties will be essential for the continued safe and effective development of this compound as a novel antiretroviral agent.

Methodological & Application

Application Notes and Protocols for In Vitro Anti-HIV Assay of Ulonivirine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro anti-HIV assays of Ulonivirine (MK-8507), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is intended to guide researchers in the accurate assessment of the compound's antiviral efficacy and cytotoxicity.

Introduction

This compound (MK-8507) is an investigational NNRTI being developed for the treatment of HIV-1 infection.[1] As with all novel antiretroviral agents, rigorous in vitro characterization is a critical step in its development. This document outlines the essential protocols for determining the anti-HIV-1 activity, cytotoxicity, and selectivity index of this compound in a laboratory setting. The primary method described for quantifying antiviral activity is the p24 antigen capture ELISA, a widely accepted and robust assay for measuring HIV-1 replication.

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle. This compound has shown activity against common NNRTI-resistant viral strains, including those with K103N, Y181C, and G190A mutations.[2][3] However, in vitro resistance selection studies have identified V106A and V106M as primary mutations associated with reduced susceptibility to this compound.[4]

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound against wild-type HIV-1.

ParameterValueDescription
EC50 51.3 nMThe concentration of this compound that inhibits 50% of viral replication in vitro.[4]
CC50 >10 µMThe concentration of this compound that reduces the viability of host cells by 50%. (Estimated based on typical NNRTI profiles, as specific public data is limited)
SI >195The Selectivity Index (CC50/EC50), indicating the therapeutic window of the compound.

Experimental Protocols

In Vitro Anti-HIV-1 Assay using p24 Antigen ELISA

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HIV-1 in a human T-cell line.

Materials:

  • Cell Line: MT-4 (human T-cell leukemia) cells

  • HIV-1 Strain: HIV-1IIIB or HIV-1NL4-3

  • Compound: this compound (MK-8507), dissolved in DMSO

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell density to 1 x 105 cells/mL.

  • Compound Dilution: Prepare a series of twofold serial dilutions of this compound in culture medium. The final concentrations should bracket the expected EC50 (e.g., from 1 nM to 1 µM). Include a "no drug" control.

  • Infection: In a separate tube, infect MT-4 cells with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.05. Incubate for 2-4 hours at 37°C.

  • Assay Setup:

    • Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the corresponding wells.

    • Include a "cell control" (uninfected cells, no drug) and a "virus control" (infected cells, no drug).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

  • p24 Measurement: After incubation, centrifuge the plate to pellet the cells. Collect the cell-free supernatant. Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage of viral inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the log of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Cell Line: MT-4 cells

  • Compound: this compound (MK-8507), dissolved in DMSO

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Adjust the density of logarithmically growing MT-4 cells to 1 x 105 cells/mL in culture medium.

  • Compound Dilution: Prepare a series of twofold serial dilutions of this compound in culture medium. The final concentrations should be higher than those used in the antiviral assay (e.g., from 0.1 µM to 100 µM). Include a "no drug" control.

  • Assay Setup:

    • Plate 100 µL of the cell suspension into the wells of a 96-well plate.

    • Add 100 µL of the diluted this compound solutions to the corresponding wells.

    • Include a "cell control" (cells with medium only).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the cell control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare MT-4 Cells infect Infect MT-4 Cells with HIV-1 prep_cells->infect prep_virus Prepare HIV-1 Stock prep_virus->infect prep_drug Prepare this compound Dilutions add_drug Add this compound Dilutions prep_drug->add_drug plate Plate Infected Cells infect->plate plate->add_drug incubate Incubate for 4-5 Days add_drug->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa p24 Antigen ELISA collect_supernatant->p24_elisa read_plate Read Absorbance p24_elisa->read_plate calc_ec50 Calculate EC50 read_plate->calc_ec50

Caption: Workflow for this compound in vitro anti-HIV assay.

HIV_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus integration Integration into Host DNA transcription Transcription integration->transcription viral_rna Viral RNA transcription->viral_rna assembly 4. Assembly viral_rna->assembly translation 3. Translation viral_rna->translation entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration_transport Transport to Nucleus rt->integration_transport integration_transport->integration budding 5. Budding & Maturation assembly->budding hiv_virion HIV Virion budding->hiv_virion New Virion viral_proteins Viral Proteins viral_proteins->assembly translation->viral_proteins hiv_virion->entry This compound This compound This compound->rt Inhibits

Caption: this compound inhibits HIV-1 reverse transcription.

References

Application Note: Preparation of Ulonivirine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in virology, pharmacology, and related fields who require standardized protocols for the preparation and storage of Ulonivirine stock solutions for in vitro and in vivo research.

Introduction this compound (also known as MK-8507) is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for the treatment of HIV-1 infection.[1][2][3][4] Its mechanism of action involves binding to the hydrophobic pocket of the HIV-1 reverse transcriptase, thereby inhibiting viral replication.[1] For experimental use, it is crucial to prepare accurate and stable stock solutions. Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using DMSO.

Physicochemical Properties and Storage Recommendations

Proper preparation and storage are critical to maintaining the integrity and activity of this compound. The following table summarizes key data for this compound.

ParameterValueReference
Molecular Weight 491.73 g/mol [1][2][3][5]
CAS Number 1591823-76-5[1][2][3]
Appearance White to light yellow solid[6]
Solubility in DMSO ≥98 mg/mL (199.29 mM)[1]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Storage (Solid) -20°C for up to 3 years[2][6]
Storage (DMSO Stock) -80°C for up to 6 months; -20°C for up to 1 month[2][6]

Materials and Equipment

Materials:

  • This compound powder (Purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

Equipment:

  • Analytical balance

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (butyl rubber or neoprene recommended), safety goggles, lab coat[7][8]

  • Chemical fume hood or other ventilated enclosure

  • Vortex mixer

  • Bath sonicator (optional, for aiding dissolution)

  • Calibrated micropipettes and sterile tips

  • -20°C and -80°C freezers

Safety Precautions

Handling this compound and DMSO requires strict adherence to safety protocols to minimize exposure and ensure experimental integrity.

  • This compound: As a potent bioactive compound, this compound should be handled with care.[3] Minimize dust generation and avoid inhalation or direct contact.

  • DMSO: DMSO is a combustible liquid that is readily absorbed through the skin and can carry dissolved substances, such as this compound, with it.[7][9] It is also hygroscopic, meaning it absorbs moisture from the air, which can reduce the solubility of compounds.[1][6] Always use fresh, anhydrous DMSO from a tightly sealed container. All handling should be performed in a chemical fume hood while wearing appropriate PPE.[7][9]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Hazards Assess Hazards (this compound & DMSO) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Work_in_Hood Work in Ventilated Hood Select_PPE->Work_in_Hood Avoid_Contact Avoid Skin/Eye Contact Work_in_Hood->Avoid_Contact Dispose_Waste Dispose of Waste Properly Avoid_Contact->Dispose_Waste Clean_Area Clean Work Area Dispose_Waste->Clean_Area

Caption: Key safety considerations for handling this compound and DMSO.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. It is recommended to prepare a high-concentration primary stock (e.g., 100 mM) which can then be diluted to create working solutions.

G Weigh 1. Weigh this compound Calculate 2. Calculate DMSO Volume Weigh->Calculate Dissolve 3. Add DMSO & Dissolve (Vortex/Sonicate) Calculate->Dissolve Store 4. Aliquot & Store (-80°C) Dissolve->Store

Caption: Experimental workflow for this compound stock preparation.

Step-by-Step Procedure:

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration using the formula below.

    Formula: Volume of DMSO (mL) = [Mass of this compound (mg) / 491.73 (g/mol)] / Desired Concentration (mol/L) * 1000

    The table below provides example calculations for preparing common stock concentrations from 5 mg of this compound.

Desired ConcentrationMass of this compoundMolecular WeightRequired DMSO Volume
10 mM (0.01 M)5 mg491.73 g/mol 1.017 mL
50 mM (0.05 M)5 mg491.73 g/mol 0.203 mL
100 mM (0.1 M)5 mg491.73 g/mol 0.102 mL
199 mM (~98 mg/mL)5 mg491.73 g/mol 0.051 mL
  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. Close the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a bath sonicator can be applied.[6] The resulting solution should be clear.

  • Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots in sterile, amber-colored cryovials. Store these aliquots at -80°C for long-term storage (up to 6 months).[2][6] For short-term use, storage at -20°C for up to one month is acceptable.[2][6]

Conclusion This protocol provides a standardized method for preparing this compound stock solutions in DMSO for research applications. Adherence to these guidelines for handling, preparation, and storage will ensure the concentration, stability, and integrity of the compound, leading to more reliable and reproducible experimental results. Always refer to the specific safety data sheet (SDS) for both this compound and DMSO before beginning work.

References

Application Notes: In Vitro Experimental Design for Ulonivirine and Islatravir Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of the drug combination Ulonivirine (MK-8507) and Islatravir (MK-8591) against Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT).[1][2] Islatravir is a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI).[3] After intracellular conversion to its active triphosphate form, it acts as a chain terminator and prevents the translocation of the reverse transcriptase, halting viral DNA synthesis.[3][4] The distinct mechanisms of action of these two compounds provide a strong rationale for their combined use to achieve synergistic antiviral effects, reduce the potential for drug resistance, and potentially lower required dosages.[5][6][7]

These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical antiviral research. The described assays will enable the determination of individual drug potencies, cytotoxicity, and the nature of the interaction (synergism, additivity, or antagonism) when used in combination.

Core Experimental Workflow

The overall experimental workflow for evaluating the combination of this compound and Islatravir involves a sequential process starting from the characterization of individual compounds to the detailed analysis of their combined effect.

G Experimental Workflow for this compound and Islatravir Combination Study cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Data Analysis A Prepare Drug Stock Solutions (this compound & Islatravir) C Determine IC50 (50% Inhibitory Concentration) for each drug individually A->C B Select and Culture HIV-1 permissive cell line (e.g., MT-4, CEM-GGR) B->C D Determine CC50 (50% Cytotoxic Concentration) for each drug individually B->D H Calculate Selectivity Index (SI) SI = CC50 / IC50 C->H D->H E Checkerboard Assay Design (Serial dilutions of both drugs) F Infect cells with HIV-1 in the presence of drug combinations G Measure Viral Replication (e.g., p24 ELISA, Luciferase Assay) I Synergy Analysis (e.g., Chou-Talalay method - CI) G->I H->E J Generate Isobolograms and Combination Index (CI) plots I->J K Final Report Generation J->K

Caption: A high-level overview of the experimental design, from individual drug evaluation to combination analysis.

Detailed Experimental Protocols

Protocol 1: Determination of Individual Antiviral Activity (IC50) and Cytotoxicity (CC50)

Objective: To determine the potency (IC50) and cytotoxicity (CC50) of this compound and Islatravir individually. This data is essential for calculating the Selectivity Index (SI) and for designing the subsequent combination synergy studies.[8][9]

Materials:

  • This compound (MK-8507) and Islatravir (MK-8591)

  • HIV-1 permissive T-cell line (e.g., MT-4, CEM, or a reporter cell line like CEM-GFP)[10][11]

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • 96-well flat-bottom cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Viral replication quantification assay kit (e.g., HIV-1 p24 Antigen ELISA)

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader (absorbance or luminescence)

Methodology:

Part A: Cytotoxicity Assay (CC50 Determination)

  • Cell Seeding: Seed uninfected cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Preparation: Prepare 2-fold serial dilutions of this compound and Islatravir in complete medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.05 µM). Include a "no-drug" vehicle control.

  • Drug Addition: Add 100 µL of each drug dilution to the appropriate wells in triplicate.

  • Incubation: Incubate the plate for 3-5 days (corresponding to the duration of the antiviral assay).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.[12]

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to determine the CC50 value, which is the concentration of the drug that reduces cell viability by 50%.

Part B: Antiviral Activity Assay (IC50 Determination)

  • Cell Seeding and Infection: Seed cells in a 96-well plate at 1 x 10^4 cells/well. Infect the cells with an HIV-1 stock at a pre-determined multiplicity of infection (MOI) (e.g., 0.01-0.05).

  • Drug Addition: Immediately after infection, add 100 µL of the prepared serial dilutions of this compound or Islatravir to the wells in triplicate. Include an "infected, no-drug" positive control and an "uninfected, no-drug" negative control.

  • Incubation: Incubate the plates for 3-5 days to allow for viral replication.

  • Quantification of Viral Replication:

    • p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen according to the ELISA kit manufacturer's instructions.[13]

    • Reporter Gene Assay: If using a reporter cell line (e.g., expressing luciferase or GFP), measure the reporter signal according to established protocols.[11]

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the "infected, no-drug" control. Use non-linear regression (dose-response curve) to determine the IC50 value, the drug concentration that inhibits viral replication by 50%.[14]

Protocol 2: In Vitro Combination Antiviral Activity and Synergy Analysis

Objective: To evaluate the combined antiviral effect of this compound and Islatravir and to quantify the nature of the drug interaction using the Chou-Talalay method.[5][15][16]

Materials:

  • Same as Protocol 1.

  • Synergy analysis software (e.g., CompuSyn or similar).

Methodology:

  • Checkerboard Assay Setup:

    • Prepare a 96-well plate. In the horizontal direction, prepare serial dilutions of this compound. In the vertical direction, prepare serial dilutions of Islatravir.

    • The concentration ranges should bracket the individual IC50 values (e.g., from 1/4x IC50 to 4x IC50).

    • The plate will contain wells with each drug alone, various combinations of both drugs, and "no-drug" controls.

  • Cell Seeding and Infection: Seed cells (1 x 10^4 cells/well) and infect with HIV-1 as described in Protocol 1B.

  • Drug Addition: Add the pre-diluted drug combinations to the corresponding wells of the infected cell plate.

  • Incubation and Measurement: Incubate the plate for 3-5 days. Measure the level of viral replication in each well using the same method as in Protocol 1B (e.g., p24 ELISA).

  • Synergy Data Analysis:

    • Calculate the fractional inhibition (Fa) for each drug concentration and combination. Fa ranges from 0 (no inhibition) to 1 (100% inhibition).

    • Using a synergy analysis software (e.g., CompuSyn), input the dose-effect data for the single agents and their combinations.

    • The software will calculate the Combination Index (CI) based on the Chou-Talalay median-effect equation.[15][17]

      • CI < 1 indicates Synergism

      • CI = 1 indicates an Additive effect

      • CI > 1 indicates Antagonism

    • Generate Fa-CI plots (CI value at different effect levels) and isobolograms for data visualization.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Individual Compound Activity and Cytotoxicity

CompoundIC50 (nM) [95% CI]CC50 (µM) [95% CI]Selectivity Index (SI = CC50/IC50)
This compoundValueValueValue
IslatravirValueValueValue

Table 2: Synergy Analysis of this compound and Islatravir Combination

Fractional Inhibition (Fa)Combination Index (CI) ValueInteraction
0.50 (IC50)ValueSynergism/Additive/Antagonism
0.75 (IC75)ValueSynergism/Additive/Antagonism
0.90 (IC90)ValueSynergism/Additive/Antagonism
0.95 (IC95)ValueSynergism/Additive/Antagonism

Mechanism of Action Visualization

The following diagram illustrates the distinct but complementary mechanisms by which this compound and Islatravir inhibit the HIV-1 reverse transcription process.

G Mechanism of Action of this compound and Islatravir cluster_0 HIV-1 Reverse Transcription cluster_1 Drug Intervention vRNA Viral RNA Template RT Reverse Transcriptase (RT) vRNA->RT binds vDNA Viral DNA Synthesis RT->vDNA synthesizes dNTPs Host dNTPs dNTPs->RT utilized by provirus Proviral DNA (integrates into host genome) vDNA->provirus Ulo This compound (NNRTI) Ulo->RT Allosteric Inhibition (Binds to NNRTI pocket) Isla Islatravir (NRTTI) IslaTP Islatravir-TP (Active) Isla->IslaTP Intracellular phosphorylation IslaTP->vDNA Chain Termination & Translocation Inhibition

References

Ulonivirine (MK-8507) in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ulonivirine (MK-8507) is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] While extensive clinical research in humans has been conducted, detailed preclinical data from animal models are not widely available in the public domain. This document provides a comprehensive overview of this compound's known mechanism of action and collates available information pertinent to its study. In light of the limited public data on in vivo animal studies, this document also presents generalized protocols and data table templates that can serve as a foundational framework for researchers designing their own preclinical evaluations of this compound or similar NNRTIs in animal models.

Mechanism of Action

This compound is a selective inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, a critical component for viral replication. It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of viral RNA into DNA.[1] this compound has shown efficacy against common NNRTI-resistant viral strains in in vitro studies.[3]

Signaling Pathway Diagram

Ulonivirine_Mechanism_of_Action Mechanism of Action of this compound cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA (provirus) RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (MK-8507) This compound->RT allosterically inhibits

Caption: Mechanism of action of this compound.

Quantitative Data from Preclinical Studies

As of late 2025, specific quantitative data from preclinical studies of this compound in animal models (e.g., rats, mice, non-human primates) are not publicly available. The development of this compound, particularly in combination with Islatravir, has been subject to pauses and dose adjustments in human trials, which may have impacted the publication of extensive preclinical findings.[4][5][6]

For researchers planning their own in vivo studies, the following tables provide a template for organizing and presenting key pharmacokinetic and efficacy data.

Table 1: Template for Single-Dose Pharmacokinetic Parameters of this compound in [Animal Model]
Dose (mg/kg)Route of Admin.Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
Table 2: Template for Efficacy of this compound in [HIV-Infected Animal Model]
Treatment GroupDose (mg/kg/day)Route of Admin.Duration of TreatmentChange in Viral Load (log10 copies/mL)Change in CD4+ T-cell Count (cells/µL)
Vehicle Control-
This compound
This compound
Positive Control

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and efficacy studies of this compound in animal models. These should be adapted based on the specific animal model, institutional guidelines, and study objectives.

Pharmacokinetic Study in Rodents (Rat or Mouse Model)

Objective: To determine the pharmacokinetic profile of a single oral dose of this compound.

Materials:

  • This compound (MK-8507)

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Sprague-Dawley rats or C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Dosing: Administer a single oral dose of this compound via gavage to fasted animals.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Efficacy Study in a Humanized Mouse Model of HIV Infection

Objective: To evaluate the antiviral efficacy of this compound in reducing viral load and preserving CD4+ T-cells.

Materials:

  • Humanized mice (e.g., BLT mice)

  • HIV-1 viral stock

  • This compound (MK-8507)

  • Vehicle for formulation

  • Flow cytometer

  • qRT-PCR system for viral load determination

Protocol:

  • Animal Infection: Infect humanized mice with a known titer of HIV-1.

  • Treatment Initiation: After confirmation of stable infection (typically 2-4 weeks post-infection), randomize mice into treatment and control groups.

  • Dosing: Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 28 days).

  • Monitoring: Monitor animal health and body weight regularly.

  • Blood Sampling: Collect peripheral blood at baseline and at specified intervals during and after treatment.

  • Viral Load Quantification: Isolate plasma and quantify HIV-1 RNA levels using qRT-PCR.

  • Immunophenotyping: Use flow cytometry to determine the absolute counts of human CD4+ and CD8+ T-cells.

  • Data Analysis: Compare the changes in viral load and CD4+ T-cell counts between the this compound-treated and control groups.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Preclinical Evaluation cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (Humanized Mouse Model) PK_Dosing Single Dose Administration (e.g., oral gavage) PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis of Plasma PK_Sampling->PK_Analysis PK_Result Determine PK Parameters (Cmax, Tmax, AUC, t½) PK_Analysis->PK_Result Infection HIV-1 Infection Efficacy_Dosing Daily Dosing with this compound Infection->Efficacy_Dosing Efficacy_Monitoring Monitor Health and Weight Efficacy_Dosing->Efficacy_Monitoring Efficacy_Sampling Periodic Blood Sampling Efficacy_Dosing->Efficacy_Sampling Efficacy_Analysis Viral Load (qRT-PCR) CD4+ T-cell Count (Flow Cytometry) Efficacy_Sampling->Efficacy_Analysis Efficacy_Result Assess Antiviral Activity Efficacy_Analysis->Efficacy_Result

Caption: A generalized workflow for preclinical studies.

Conclusion

This compound is a promising NNRTI with a mechanism of action that makes it a candidate for further investigation in the treatment of HIV-1. While the lack of public preclinical data in animal models presents a challenge, the generalized protocols and templates provided herein offer a structured approach for researchers to conduct their own in vivo studies. Such studies are crucial for bridging the gap between in vitro findings and human clinical trials, and for fully characterizing the safety and efficacy profile of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulonivirine (MK-8507) is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3][4] As a critical component of antiviral drug development and resistance monitoring, robust and reproducible in vitro susceptibility testing is essential. These application notes provide detailed protocols for assessing the antiviral activity of this compound against HIV-1 using common laboratory cell lines and standard virological assays.

Mechanism of Action

This compound, like other NNRTIs, is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT).[5][6] It binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site for nucleoside binding.[7] This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[6][8][9]

HIV_RT_Inhibition This compound inhibits HIV-1 Reverse Transcriptase. cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse_Transcription Reverse Transcription Viral RNA->Reverse_Transcription HIV-1 RT Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Replication Viral Replication Provirus->Replication New_Virions New Virions Replication->New_Virions This compound This compound HIV1_RT HIV-1 Reverse Transcriptase (RT) This compound->HIV1_RT

Fig. 1: this compound's Inhibition of HIV-1 Reverse Transcription

Recommended Cell Lines and Susceptibility Data

The selection of an appropriate cell line is critical for obtaining reliable and consistent results in this compound susceptibility testing. The following table summarizes recommended cell lines commonly used for HIV-1 antiviral assays. While a specific cell line for the published IC50 of this compound was not explicitly stated, the activity was determined in a multiple cycle assay, for which cell lines like MT-4 are well-suited.[1]

Cell LineCell TypeKey FeaturesRecommended For
MT-4 Human T-cell leukemiaHighly susceptible to HIV-1, forms syncytia.Cytopathic effect (CPE) assays, p24 antigen assays.
TZM-bl HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated HIV-1 LTR-luciferase reporterHigh-throughput screening, quantifiable luciferase output.Luciferase reporter gene assays for single-cycle infectivity.
CEM-SS Human T-lymphoblastoidForms syncytia upon HIV-1 infection.Syncytia formation assays, p24 antigen assays.
Sup-T1 Human T-cell lymphomaSusceptible to various HIV-1 strains.Resistance selection studies, p24 antigen assays.
Peripheral Blood Mononuclear Cells (PBMCs) Primary human cellsMore physiologically relevant model.Confirmatory assays and testing against primary HIV-1 isolates.

Table 1: Recommended Cell Lines for this compound Susceptibility Testing

CompoundVirus StrainCell Line (example)Assay TypeIC50 / EC50Reference
This compound (MK-8507)HIV-1 Wild-TypeNot explicitly statedMultiple Cycle Assay51.3 nM[1]
DoravirineHIV-1 Wild-TypeMT-4CPE Assay12 nMN/A
EfavirenzHIV-1 Wild-TypeMT-4CPE Assay1.7 nMN/A

Table 2: In Vitro Antiviral Activity of this compound and Comparator NNRTIs (Note: IC50/EC50 values for comparator drugs are representative and may vary between experiments and laboratories.)

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the in vitro efficacy of this compound against HIV-1.

Cytopathic Effect (CPE) Inhibition Assay using MT-4 Cells

This assay measures the ability of this compound to protect MT-4 cells from virus-induced cell death.

Materials:

  • MT-4 cells

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microtiter plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in complete growth medium to a density of approximately 1 x 10^6 cells/mL.

  • Compound Dilution: Prepare serial dilutions of this compound in complete growth medium in a separate 96-well plate.

  • Assay Setup:

    • Add 50 µL of MT-4 cell suspension (at 2 x 10^5 cells/mL) to each well of a 96-well plate.

    • Add 50 µL of the diluted this compound to the corresponding wells.

    • Include wells for cell control (cells only) and virus control (cells and virus, no drug).

  • Virus Infection: Add 100 µL of HIV-1 stock (at a pre-determined dilution that causes significant CPE in 4-5 days) to all wells except the cell control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC50) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CPE_Assay_Workflow CPE Inhibition Assay Workflow A Prepare MT-4 Cell Suspension C Plate Cells and Add this compound A->C B Prepare Serial Dilutions of this compound B->C D Infect with HIV-1 C->D E Incubate for 4-5 Days D->E F Add Cell Viability Reagent E->F G Measure Absorbance/Luminescence F->G H Calculate EC50 G->H

Fig. 2: Workflow for the Cytopathic Effect (CPE) Inhibition Assay
HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 core antigen in the supernatant of infected cell cultures as a measure of viral replication.

Materials:

  • Sup-T1 or other susceptible T-cell lines

  • Complete growth medium

  • HIV-1 stock

  • This compound stock solution

  • 24-well or 96-well culture plates

  • Commercially available HIV-1 p24 antigen capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Infection:

    • Seed Sup-T1 cells at a density of 2 x 10^5 cells/mL in a culture plate.

    • Infect the cells with HIV-1 at a low multiplicity of infection (MOI) (e.g., 0.01).

    • Incubate for 2-4 hours at 37°C.

  • Drug Treatment:

    • Wash the cells to remove the virus inoculum.

    • Resuspend the cells in fresh complete growth medium containing serial dilutions of this compound.

    • Include a no-drug virus control.

  • Incubation: Incubate the cultures for 5-7 days at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant at the end of the incubation period.

  • p24 ELISA:

    • Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's protocol.[2][9][10] This typically involves:

      • Adding supernatant samples and p24 standards to antibody-coated wells.

      • Incubation and washing steps.

      • Addition of a detection antibody and substrate.

      • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the p24 standards.

    • Determine the p24 concentration in each sample from the standard curve.

    • Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Luciferase Reporter Gene Assay using TZM-bl Cells

This is a high-throughput assay that measures HIV-1 entry and gene expression in a single replication cycle.[1][3][8]

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM with 10% FBS)

  • HIV-1 (or pseudovirus) stock

  • This compound stock solution

  • 96-well white, solid-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well white plate at a density that will result in a confluent monolayer on the day of infection.

  • Drug and Virus Preparation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • In a separate plate, pre-incubate the HIV-1 stock with the this compound dilutions for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the TZM-bl cells.

    • Add the virus-drug mixtures to the cells.

    • Include cell control (no virus) and virus control (virus, no drug) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

    • Read the luminescence on a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of luciferase activity for each this compound concentration relative to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Conclusion

The cell lines and protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral activity and for conducting resistance studies. The choice of assay will depend on the specific research question, throughput requirements, and available resources. Consistent application of these standardized methods will facilitate the generation of reliable and comparable data for this promising HIV-1 NNRTI.

References

Application Notes and Protocols for the Oral Formulation of Ulonivirine In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential for once-weekly oral administration for the treatment of HIV-1 infection.[1][2] As with many NNRTIs, this compound exhibits poor aqueous solubility, presenting a significant challenge for the development of an oral dosage form with adequate bioavailability.[3][4] These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and in vivo evaluation methods for the development of a successful oral administration of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the selection of an appropriate formulation strategy. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₈ClF₆N₅O₃[5]
Molecular Weight 491.73 g/mol [5]
Appearance White to light yellow solidMedChemExpress
Solubility - Practically insoluble in water- Soluble in DMSO (98 mg/mL)[3][6]

Further characterization of properties such as pKa, LogP, melting point, and crystal form is recommended for a comprehensive formulation development program.

Formulation Strategies for Poorly Soluble Drugs like this compound

Given this compound's poor aqueous solubility, several enabling formulation technologies can be employed to enhance its dissolution rate and oral bioavailability. The selection of a suitable strategy will depend on the specific physicochemical properties of the drug and the desired product profile.

Formulation StrategyDescriptionKey AdvantagesKey Considerations
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymeric carrier in an amorphous state.- Significantly increases aqueous solubility and dissolution rate.- Can be formulated into conventional solid dosage forms (tablets, capsules).- Physical stability of the amorphous form (risk of recrystallization).- Polymer selection and drug-polymer miscibility are critical.
Lipid-Based Formulations The drug is dissolved or suspended in a lipid-based vehicle, often with surfactants and co-solvents.- Can enhance lymphatic uptake, bypassing first-pass metabolism.- Suitable for highly lipophilic drugs.- Potential for in vivo variability depending on the digestive state.- Excipient compatibility and stability can be challenging.
Nanosuspensions The drug is milled to nanometer-sized particles, increasing the surface area for dissolution.- Applicable to a wide range of poorly soluble drugs.- Can be formulated into various dosage forms (oral liquids, tablets).- Physical stability of the nanoparticles (aggregation).- Requires specialized manufacturing equipment.

Based on the successful formulation of other NNRTIs such as doravirine, which is available as a film-coated tablet containing hypromellose acetate succinate, a strategy involving amorphous solid dispersions is a promising approach for this compound.[2]

Hypothetical Oral Tablet Formulation of this compound

Below is a proposed composition for a 100 mg this compound tablet based on an amorphous solid dispersion prepared by spray drying.

ComponentFunctionProposed % w/w
This compoundActive Pharmaceutical Ingredient20.0
Hypromellose Acetate Succinate (HPMCAS)Polymeric carrier for ASD40.0
Microcrystalline CelluloseFiller/Binder28.5
Croscarmellose SodiumSuperdisintegrant10.0
Colloidal Silicon DioxideGlidant1.0
Magnesium StearateLubricant0.5
Opadry® (or similar)Film coating3.0

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound with HPMCAS to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Hypromellose Acetate Succinate (HPMCAS)

  • Acetone (or other suitable solvent)

  • Spray dryer

Procedure:

  • Dissolve this compound and HPMCAS in a 1:2 ratio (w/w) in a suitable volume of acetone to achieve a clear solution.

  • Optimize the spray drying process parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and particle formation.

  • Collect the resulting spray-dried powder (this compound ASD).

  • Characterize the ASD for drug loading, amorphous nature (using techniques like XRD and DSC), and particle size distribution.

Protocol 2: Formulation of this compound Tablets by Direct Compression

Objective: To formulate the this compound ASD into tablets with appropriate mechanical strength and dissolution properties.

Materials:

  • This compound ASD (from Protocol 1)

  • Microcrystalline Cellulose

  • Croscarmellose Sodium

  • Colloidal Silicon Dioxide

  • Magnesium Stearate

  • Tablet press

Procedure:

  • Blend the this compound ASD with microcrystalline cellulose, croscarmellose sodium, and colloidal silicon dioxide in a suitable blender for 15 minutes.

  • Add magnesium stearate to the blend and mix for an additional 3 minutes.

  • Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

  • Coat the tablets with a film-coating suspension (e.g., Opadry®) to improve appearance and ease of swallowing.

  • Evaluate the tablets for weight variation, hardness, friability, and drug content uniformity.

Protocol 3: In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of the formulated this compound tablets in a biorelevant medium.

Materials:

  • This compound tablets

  • USP Apparatus 2 (Paddle)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • HPLC system for drug quantification

Procedure:

  • Place one this compound tablet in each vessel of the dissolution apparatus containing 900 mL of FaSSIF maintained at 37 ± 0.5 °C.

  • Rotate the paddles at 75 RPM.

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replace with fresh media.

  • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: In Vivo Pharmacokinetic Study in a Relevant Animal Model (e.g., Rats or Dogs)

Objective: To evaluate the oral bioavailability and pharmacokinetic profile of the formulated this compound tablets.

Materials:

  • This compound tablets

  • A suitable animal model (e.g., male Sprague-Dawley rats)

  • Oral gavage equipment

  • Blood collection supplies

  • LC-MS/MS for bioanalysis

Procedure:

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of the this compound tablet formulation (dose to be determined based on allometric scaling).

  • Collect blood samples from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (by comparing with intravenous administration of this compound).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation drug This compound API asd Amorphous Solid Dispersion (Spray Drying) drug->asd excipients Excipients (HPMCAS, etc.) excipients->asd blending Blending asd->blending compression Tableting blending->compression coating Film Coating compression->coating tablet This compound Oral Tablet coating->tablet in_vitro In Vitro Characterization (Dissolution, etc.) tablet->in_vitro in_vivo In Vivo Studies (Pharmacokinetics) in_vitro->in_vivo data_analysis Data Analysis & Optimization in_vivo->data_analysis

Caption: Experimental workflow for this compound oral formulation.

nrti_mechanism cluster_hiv HIV Replication Cycle cluster_drug_action This compound (NNRTI) Action hiv_rna HIV RNA reverse_transcription Reverse Transcription hiv_rna->reverse_transcription hiv_dna HIV DNA reverse_transcription->hiv_dna integration Integration into Host DNA hiv_dna->integration viral_production New Virus Production integration->viral_production This compound This compound rt_enzyme Reverse Transcriptase Enzyme This compound->rt_enzyme Binds to allosteric site inhibition Inhibition of Enzyme Activity rt_enzyme->inhibition inhibition->reverse_transcription Blocks

Caption: Mechanism of action of this compound (NNRTI).

References

Application Notes and Protocols for the Quantification of Ulonivirine (MK-8507)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI). As its clinical development has been paused, detailed, publicly validated analytical methods for its quantification are scarce. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are provided as representative methods for the analysis of NNRTIs. These methods are based on established analytical principles for this class of compounds and incorporate the limited publicly available information for MK-8507. These protocols must be fully validated by the end-user to ensure accuracy, precision, and compliance with regulatory standards for the specific matrix being analyzed.

Introduction

This compound (MK-8507) is a potent, orally administered investigational NNRTI developed for the treatment of HIV-1 infection.[1][2][3] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This document provides detailed, adaptable protocols for both HPLC-UV and LC-MS/MS methods, which are common techniques for the quantification of antiretroviral drugs.[4][5]

Method Selection: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the available instrumentation.

  • HPLC-UV: A robust and widely accessible technique suitable for the analysis of bulk drug substances and high-concentration samples. It is generally less sensitive than LC-MS/MS and may be more susceptible to interference from matrix components in complex biological samples.

  • LC-MS/MS: The preferred method for bioanalytical applications due to its high sensitivity, specificity, and ability to quantify low concentrations of the analyte in complex matrices like plasma.[4] Published information on MK-8507 indicates that an LC-MS/MS method was used in clinical studies.[6][7][8]

Representative LC-MS/MS Method for this compound Quantification

This protocol is based on the information that a validated LC-MS/MS method for MK-8507 in human plasma involved protein precipitation for sample extraction and reversed-phase chromatography.[8]

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in human plasma.

Materials:

  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled this compound or a structurally similar compound not present in the sample.

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Methanol, HPLC grade

Equipment:

  • Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

    • Prepare a stock solution of the Internal Standard.

    • Serially dilute the this compound stock solution with blank plasma to prepare calibration standards. A suggested range, based on published data for MK-8507, is 1.0 to 1000 ng/mL.[6][7][8]

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B (Re-equilibration)

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions.

Data Presentation: Representative LC-MS/MS Method Parameters
ParameterRecommended Value/Condition
Sample Matrix Human Plasma
Sample Preparation Protein Precipitation with Acetonitrile
LC Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 1.0 - 1000 ng/mL (based on published data for MK-8507)[6][7][8]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL (based on published data for MK-8507)[6][7][8]

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (300 µL) Start->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) onto Reversed-Phase C18 Column Reconstitute->Inject Gradient Gradient Elution (ACN/H2O with 0.1% FA) Inject->Gradient MS_Detect ESI+ Source MRM Detection Gradient->MS_Detect Data Data Acquisition & Quantification MS_Detect->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Representative HPLC-UV Method for this compound Quantification

This protocol is a general method for NNRTIs and would be suitable for analyzing this compound in less complex matrices or at higher concentrations.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a simple matrix (e.g., dissolution media, bulk powder).

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Phosphate buffer (e.g., 20 mM potassium phosphate), HPLC grade

  • Phosphoric acid, for pH adjustment

  • Water, HPLC grade

Equipment:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Filtration assembly (0.45 µm filters)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Serially dilute the stock solution to prepare calibration standards covering the expected concentration range of the samples.

  • Sample Preparation:

    • For bulk powder, accurately weigh and dissolve in the diluent to a known concentration.

    • For other simple matrices, dilute the sample with the mobile phase to fall within the calibration curve range.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • HPLC-UV Conditions:

    • LC System: HPLC with UV/Vis or PDA detector

    • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: To be determined by scanning a this compound standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).

Data Presentation: Representative HPLC-UV Method Parameters
ParameterRecommended Value/Condition
Sample Matrix Simple matrices (e.g., bulk drug, dissolution media)
Sample Preparation Dilution and Filtration
LC Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV/PDA at λmax of this compound
Linearity Range To be determined based on sample concentration
Limit of Quantification (LOQ) To be determined experimentally

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Start This compound Sample or Standard Dilute Dissolve/Dilute in Mobile Phase Start->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject (20 µL) onto Reversed-Phase C18 Column Filter->Inject Isocratic Isocratic Elution (ACN/Phosphate Buffer) Inject->Isocratic UV_Detect UV Detection at λmax Isocratic->UV_Detect Data Data Acquisition & Quantification UV_Detect->Data

References

Setting Up Synergy Experiments: Ulonivirine in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting in vitro synergy experiments with Ulonivirine (MK-8507), a non-nucleoside reverse transcriptase inhibitor (NNRTI), in combination with other classes of antiretroviral (ARV) drugs. These protocols are intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics.

Introduction

This compound is a potent and selective NNRTI that binds to the hydrophobic pocket of the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1][2] Combination antiretroviral therapy (cART) is the standard of care for HIV-1 infection, and combining drugs with different mechanisms of action can lead to synergistic effects, reduced drug dosages, and a higher barrier to the development of drug resistance.[3][4]

These protocols will guide the user through the process of evaluating the in vitro synergistic, additive, or antagonistic effects of this compound when combined with other ARVs, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), integrase strand transfer inhibitors (INSTIs), and protease inhibitors (PIs).

Experimental Principles

The primary method described here is the "checkerboard" assay, a two-dimensional titration of two drugs to assess their combined effect on HIV-1 replication in a cell-based assay.[5] The level of viral replication is quantified using a p24 antigen capture ELISA. The resulting data is then analyzed using the Chou-Talalay method to calculate a Combination Index (CI), which provides a quantitative measure of the interaction between the two drugs.

Key Concepts:

  • Synergy: The combined effect of two drugs is greater than the sum of their individual effects (CI < 1).

  • Additivity: The combined effect of two drugs is equal to the sum of their individual effects (CI = 1).

  • Antagonism: The combined effect of two drugs is less than the sum of their individual effects (CI > 1).

Materials and Reagents

3.1. Cell Lines and Virus

  • T-cell line: C8166-R5 or MT-2 cells are suitable for these experiments.

  • HIV-1 Strain: A laboratory-adapted strain such as HIV-1 IIIB or a clinical isolate.

3.2. Antiretroviral Drugs

  • This compound (MK-8507): Prepare a stock solution in DMSO.

  • Other ARVs:

    • NRTI: e.g., Tenofovir Alafenamide (TAF)

    • INSTI: e.g., Dolutegravir (DTG)

    • PI: e.g., Darunavir (DRV)

    • Prepare stock solutions in DMSO.

3.3. Reagents and Consumables

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phosphate-buffered saline (PBS).

  • 96-well cell culture plates.

  • HIV-1 p24 Antigen Capture ELISA kit.

  • DMSO (cell culture grade).

Experimental Protocols

4.1. Determination of EC50 for Individual Drugs

Before performing the synergy assay, it is essential to determine the 50% effective concentration (EC50) of each drug individually.

  • Cell Seeding: Seed the T-cell line in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Dilution: Prepare serial dilutions of each ARV in culture medium. It is recommended to perform a 7-point dilution series.

  • Infection and Treatment: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01-0.05. Immediately add 100 µL of the diluted drug to the appropriate wells. Include virus-only and cell-only controls.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO2.

  • p24 ELISA: After incubation, collect the cell culture supernatant and quantify the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of p24 production for each drug concentration compared to the virus control. Determine the EC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

4.2. Checkerboard Synergy Assay

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second ARV along the y-axis. It is recommended to use concentrations ranging from 1/4x to 4x the EC50 of each drug.

  • Cell Seeding and Infection: Add 5 x 10^4 cells/well and infect with HIV-1 as described in section 4.1.

  • Drug Addition: Add the pre-diluted drug combinations to the corresponding wells.

  • Controls: Include wells with each drug alone, as well as virus-only and cell-only controls.

  • Incubation and p24 ELISA: Follow the procedures described in sections 4.1.4 and 4.1.5.

4.3. Data Analysis and Synergy Calculation

  • Calculate Percent Inhibition: Determine the percent inhibition of p24 production for each drug combination.

  • Combination Index (CI) Calculation: Use the Chou-Talalay method to calculate the CI for each combination. This can be performed using software such as CompuSyn or by manual calculation using the following formula:

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve x% inhibition.

    • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve x% inhibition.

Data Presentation

Summarize the quantitative data in the following tables:

Table 1: In Vitro Antiviral Activity of Individual ARVs against HIV-1

Antiretroviral DrugDrug ClassTarget HIV-1 StrainCell LineEC50 (nM)
This compound (MK-8507)NNRTIIIIBMT-2~50[2]
Tenofovir AlafenamideNRTIIIIBMT-45.3 ± 1.2[6]
DolutegravirINSTINL4-3(Single-cycle assay)1.5 ± 0.6[7]
DarunavirPIIIIB(Various)3 - 6

Table 2: Combination Index (CI) Values for this compound with Other ARVs

CombinationConcentration (Drug 1)Concentration (Drug 2)% InhibitionCI ValueInterpretation
This compound + TAF[Concentration][Concentration][Value][Value][Synergy/Additive/Antagonism]
This compound + DTG[Concentration][Concentration][Value][Value][Synergy/Additive/Antagonism]
This compound + DRV[Concentration][Concentration][Value][Value][Synergy/Additive/Antagonism]
(Example Data)

Visualizations

HIV_Replication_Cycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding New_Virion New HIV Virion Budding->New_Virion Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Binding Block NRTIs NRTIs NRTIs->RT Block NNRTIs NNRTIs (this compound) NNRTIs->RT Block INSTIs Integrase Inhibitors (INSTIs) INSTIs->Integration Block PIs Protease Inhibitors (PIs) PIs->Budding Block Maturation

Caption: HIV-1 replication cycle and points of intervention for different ARV classes.

Experimental_Workflow cluster_0 Phase 1: Individual Drug EC50 Determination cluster_1 Phase 2: Checkerboard Synergy Assay cluster_2 Phase 3: Data Analysis A1 Seed T-cells in 96-well plate A2 Prepare serial dilutions of each ARV A1->A2 A3 Infect cells and add individual ARVs A2->A3 A4 Incubate for 5-7 days A3->A4 A5 Quantify p24 antigen by ELISA A4->A5 A6 Calculate EC50 for each drug A5->A6 B1 Prepare 2D serial dilutions of this compound and partner ARV A6->B1 Use EC50 values to design checkerboard B2 Seed T-cells and infect with HIV-1 B1->B2 B3 Add drug combinations B2->B3 B4 Incubate for 5-7 days B3->B4 B5 Quantify p24 antigen by ELISA B4->B5 C1 Calculate % inhibition for each combination B5->C1 C2 Calculate Combination Index (CI) using Chou-Talalay method C1->C2 C3 Determine Synergy, Additivity, or Antagonism C2->C3

Caption: Experimental workflow for this compound synergy testing.

Synergy_Concept Synergy Synergy (CI < 1) Additive Additive (CI = 1) Antagonism Antagonism (CI > 1)

Caption: Conceptual diagram of drug interaction outcomes.

References

Application Notes and Protocols: Ulonivirine and HIV Latency Research Models

Author: BenchChem Technical Support Team. Date: November 2025

To the HIV Research Community:

Extensive review of publicly available scientific literature and clinical trial data indicates that Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) currently under development for the treatment of active HIV-1 infection. There is no evidence to suggest its application, either as a research tool or a therapeutic candidate, in the context of HIV latency research models. Its known mechanism of action—the inhibition of reverse transcriptase—is targeted at preventing the replication of the virus in newly infected cells, rather than reactivating dormant, or latent, proviruses within long-lived immune cells.

This document, therefore, is structured in two parts:

  • Application Notes for this compound (MK-8507): This section details the established scientific understanding of this compound, including its mechanism of action, pharmacokinetic data, and clinical trial results for the treatment of active HIV-1 infection.

  • Protocols and Models for HIV Latency Research: As a resource for researchers in the field, this section provides a comprehensive overview of the models, experimental protocols, and therapeutic strategies that are currently employed in the study of HIV latency, a field where this compound is not a known agent.

Part 1: Application Notes for this compound (MK-8507)

Overview and Mechanism of Action

This compound (MK-8507) is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, near the polymerase active site.[1][2] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.[3] By blocking reverse transcriptase, this compound prevents the conversion of the viral RNA genome into DNA, a critical step for the virus to integrate into the host cell's genome and replicate.[4][5] This mechanism is effective at suppressing active viral replication and reducing viral load in patients with HIV-1.[6] this compound is being investigated primarily as part of a once-weekly oral antiretroviral therapy regimen, often in combination with other drugs like Islatravir.[7][8][9]

Data Presentation: Pharmacokinetics and Antiviral Activity

Clinical trial data for this compound has focused on its safety, tolerability, pharmacokinetic (PK) profile, and antiviral efficacy in reducing plasma HIV-1 RNA. The following tables summarize key quantitative data from Phase 1 and 2 studies.

Table 1: Pharmacokinetic Properties of this compound (MK-8507) in Adults

Parameter Value Study Population Source
Time to Max. Concentration (Tmax) 2 - 7 hours Adults without HIV [10][11]
Mean Terminal Half-life (t½) ~58 - 84 hours Adults without HIV [10][11][12]
Dose Proportionality Approx. dose-proportional from 2 mg to 1200 mg Adults without HIV [10][11]

| Food Effect (High-fat meal) | No clinically meaningful effect | Adults without HIV |[10][13] |

Table 2: Antiviral Activity of Single-Dose this compound Monotherapy in Treatment-Naïve Adults with HIV-1

Dose Administered Mean HIV-1 RNA Reduction at Day 7 (log10 copies/mL) Source
40 mg 1.22 [12]
80 mg 1.50 [12][14]

| 600 mg | 1.53 |[12][14] |

Table 3: Virologic Response from a Phase 2b Combination Therapy Trial (Switch Study)

Treatment Arm Virologic Response (HIV-1 RNA <50 copies/mL) at Week 24 Study Details Source
This compound (100, 200, or 400 mg QW) + Islatravir (20 mg QW) Maintained viral suppression Switched from stable B/F/TAF regimen [7][15]

| Bictegravir/Emtricitabine/Tenofovir alafenamide (B/F/TAF) | Maintained viral suppression | Control arm |[7] |

Signaling Pathway and Workflow Diagrams

The mechanism of this compound is direct enzyme inhibition. The following diagrams illustrate this targeted action and its place in the HIV lifecycle.

Ulonivirine_Mechanism cluster_hiv_lifecycle HIV Replication Cycle HIV_RNA HIV Viral RNA RT_Enzyme Reverse Transcriptase HIV_RNA->RT_Enzyme Binds Viral_DNA Viral DNA RT_Enzyme->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration This compound This compound (NNRTI) This compound->RT_Enzyme Binds & Inhibits (Allosteric)

Caption: Mechanism of this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Part 2: Protocols and Models for HIV Latency Research

While this compound is not used in this context, the following provides the detailed notes and protocols requested by the user for the broader field of HIV latency research.

The Challenge of HIV Latency

The primary barrier to an HIV cure is the establishment of a latent viral reservoir.[16][17] This reservoir consists of a small population of long-lived, resting CD4+ T cells that harbor integrated, replication-competent HIV provirus.[18] In this latent state, the provirus is transcriptionally silent, making the infected cells invisible to the host immune system and unaffected by standard antiretroviral therapy (ART), which only targets actively replicating virus.[19][20] If ART is stopped, these latent viruses can reactivate, leading to a rebound in plasma viremia.[21][22]

The "shock and kill" strategy is a major focus of cure research. It aims to use Latency-Reversing Agents (LRAs) to "shock" the latent virus into expression, making the infected cell visible to be "killed" by the immune system or viral cytopathic effects.[19][23][24]

HIV Latency Research Models

Studying the latent reservoir is challenging due to the extremely low frequency of these cells in vivo (approx. 1 in 106 resting CD4+ T cells).[18][25] Therefore, various in vitro and in vivo models have been developed.[16][25]

Table 4: Common Research Models for Studying HIV Latency

Model Type Examples Key Features Advantages Limitations Source(s)
Immortalized Cell Lines U1 (Promonocytic), ACH-2 (T-cell) Clonal cell lines chronically infected with HIV, containing integrated provirus. Easy to culture, provide a homogenous population for biochemical studies. May not accurately reflect latency in primary cells; mechanisms of latency can differ. [19]
Primary Cell Models Cultured TCM models, resting CD4+ T cell infection Naïve or memory CD4+ T cells from uninfected donors are infected in vitro and induced into a resting state. More biologically relevant than cell lines; can study latency establishment. Technically challenging, limited cell numbers, donor variability. [18][26][27][28]
Ex Vivo Patient Cells CD4+ T cells from virally suppressed individuals Directly isolates the endogenous latent reservoir from patients. The most clinically relevant model; reflects in vivo latency. Extremely low frequency of infected cells, requires large blood volumes, significant patient-to-patient variability. [29][30]

| Animal Models | Humanized Mice (e.g., BLT mice), Non-Human Primates (NHP) with SIV/SHIV | Allows for in vivo study of reservoir establishment, distribution, and testing of cure strategies. | Provides a systemic view of latency and immune responses. | Do not perfectly recapitulate all aspects of human HIV pathogenesis; costly and complex. |[16][25][31][32][33] |

Latency-Reversing Agents (LRAs)

LRAs are a diverse group of compounds that reactivate latent HIV through various cellular pathways.

Table 5: Major Classes of Latency-Reversing Agents (LRAs)

LRA Class Mechanism of Action Examples
Histone Deacetylase Inhibitors (HDACis) Relax chromatin structure around the HIV promoter, making it accessible for transcription. Vorinostat, Panobinostat, Romidepsin
Protein Kinase C (PKC) Agonists Activate the NF-κB signaling pathway, a key transcription factor for HIV expression. Prostratin, Bryostatin-1
BET Bromodomain Inhibitors (BETis) Displace the BRD4 protein, which can sequester the positive transcription elongation factor b (P-TEFb), releasing it to promote HIV transcription. JQ1, I-BET151
Toll-Like Receptor (TLR) Agonists Activate innate immune signaling pathways that can lead to HIV transcription. Vesatolimod (TLR7 agonist)

| SMAC Mimetics | Inhibit cIAP1, leading to activation of the non-canonical NF-κB pathway. | AZD5582, Birinapant |

Experimental Protocols

The following are generalized protocols for assessing the activity of potential LRAs in vitro.

Protocol 1: LRA Screening in a Latently Infected Cell Line (e.g., J-Lat Cells)

  • Objective: To determine if a compound can reactivate HIV expression in a clonal cell line model of latency.

  • Materials:

    • J-Lat cells (Jurkat T-cells containing a latent, integrated LTR-GFP reporter virus).

    • Complete RPMI-1640 medium.

    • Test compounds (LRAs) and vehicle control (e.g., DMSO).

    • Positive control LRA (e.g., TNF-α or PMA).

    • 96-well culture plates.

    • Flow cytometer.

  • Methodology:

    • Cell Plating: Seed J-Lat cells in a 96-well plate at a density of 2 x 105 cells/well in 100 µL of media.[34]

    • Compound Addition: Prepare serial dilutions of test compounds. Add compounds to the wells. Include vehicle-only and positive control wells. Ensure final DMSO concentration is non-toxic (e.g., <0.5%).[34]

    • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

    • Data Acquisition: Analyze the cells by flow cytometry to measure the percentage of GFP-positive cells, which indicates reactivation of the HIV LTR promoter.

    • Analysis: Compare the percentage of GFP+ cells in compound-treated wells to the vehicle and positive controls to determine latency-reversal activity.

Protocol 2: Latency Reversal Assay in Primary CD4+ T Cells from HIV+ Donors

  • Objective: To assess the ability of an LRA to reactivate endogenous latent virus from patient cells.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) from a virally suppressed HIV+ individual.

    • CD4+ T Cell Isolation Kit.

    • Complete RPMI-1640 medium with IL-2 and antiretrovirals (e.g., an NNRTI and an integrase inhibitor to prevent new infections).

    • Test LRA and controls.

    • Reagents for RNA extraction and RT-qPCR.

  • Methodology:

    • Cell Isolation: Isolate resting CD4+ T cells from donor PBMCs using negative selection.

    • Cell Culture: Plate 1-5 million resting CD4+ T cells per condition in the presence of antiretrovirals.[35]

    • LRA Treatment: Add the test LRA, a positive control (e.g., PMA/Ionomycin), or a vehicle control to the cells.

    • Incubation: Culture the cells for 24-48 hours.

    • RNA Isolation: Harvest the cells and isolate total cell-associated RNA.[35]

    • Quantification of Viral RNA: Measure the levels of cell-associated, unspliced HIV RNA using a sensitive RT-qPCR assay. An increase in HIV RNA levels compared to the vehicle control indicates latency reversal.

Visualization of HIV Latency Concepts

Shock_and_Kill cluster_reservoir Latent Reservoir cluster_intervention Therapeutic Intervention cluster_outcome Desired Outcome Latent_Cell Latently Infected Resting CD4+ T Cell (Provirus is Silent) Active_Cell Reactivated Cell (HIV Proteins Expressed) Latent_Cell->Active_Cell Reactivates LRA Latency-Reversing Agent (LRA) LRA->Latent_Cell 'Shock' ART Antiretroviral Therapy (ART) New_Infection New Infection Blocked ART->New_Infection Immune_Clearance Immune-Mediated Killing (e.g., by CTLs) Active_Cell->Immune_Clearance 'Kill' Active_Cell->New_Infection Virus Production

Caption: Workflow of the "Shock and Kill" strategy for eliminating the latent HIV reservoir.

Latency_Models Title Hierarchy of HIV Latency Models InVivo In Vivo Models (Highest Complexity) Title->InVivo ExVivo Ex Vivo Models (High Relevance) Title->ExVivo InVitro In Vitro Models (High Throughput) Title->InVitro NHP Non-Human Primates (SIV/SHIV) InVivo->NHP Humanized_Mice Humanized Mice InVivo->Humanized_Mice Patient_Cells Patient-Derived CD4+ T Cells ExVivo->Patient_Cells Primary_Cells Primary Cell Models InVitro->Primary_Cells Cell_Lines Immortalized Cell Lines (e.g., ACH-2, U1) InVitro->Cell_Lines

Caption: A logical hierarchy of common HIV latency research models.

References

Troubleshooting & Optimization

Preventing Ulonivirine precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulonivirine. The following information is designed to help prevent precipitation of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate?

A1: this compound is a poorly water-soluble compound. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given aqueous solvent system. This can be triggered by a variety of factors including suboptimal solvent composition, temperature fluctuations, or changes in pH.

Q2: What are the known solvent systems for dissolving this compound?

A2: Due to its low aqueous solubility, this compound requires the use of co-solvents and/or surfactants to achieve a stable solution or suspension. Two reported formulations for preclinical research are:

  • Suspended Solution: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a suspended solution of up to 2.08 mg/mL, though this may require sonication to achieve uniform dispersion.[1]

  • Clear Solution: A combination of 10% DMSO and 90% Corn Oil can produce a clear solution of at least 2.08 mg/mL.[1]

This compound is also reported to be highly soluble in 100% dimethyl sulfoxide (DMSO), with a solubility of up to 250 mg/mL, which often requires sonication to fully dissolve.[1]

Q3: How can I prevent my this compound solution from precipitating upon dilution with aqueous media?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds formulated with organic co-solvents. To mitigate this:

  • Decrease the final aqueous content: Minimize the amount of aqueous buffer added to your stock solution.

  • Incorporate surfactants: Surfactants like Tween-80 can help to form micelles that encapsulate the drug, preventing it from precipitating out of solution.[2]

  • Use a multi-component system: A combination of co-solvents and surfactants is often more effective at maintaining solubility upon dilution than a co-solvent alone.[2]

  • Stir vigorously during dilution: Add the aqueous medium slowly while continuously stirring the solution to promote rapid mixing and prevent localized areas of high supersaturation.

Q4: What is the impact of pH on this compound solubility?

A4: The effect of pH on the solubility of a compound is largely determined by its ionizable groups, quantified by its pKa value(s). As this compound is a neutral molecule with no readily ionizable acidic or basic centers, its solubility is expected to be largely independent of pH in the physiological range.[3][4] Therefore, adjusting the pH of the aqueous solution is unlikely to be an effective strategy for preventing its precipitation.

Q5: How does temperature affect the solubility of this compound?

A5: For most solid solutes, solubility increases with temperature. If you observe precipitation, gentle warming of the solution may help to redissolve the this compound. However, it is crucial to be aware that upon cooling back to room temperature, the solution may become supersaturated and precipitation could reoccur. The stability of this compound at elevated temperatures should also be considered to avoid degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions.

Problem Potential Cause Troubleshooting Steps
Precipitation upon initial dissolution The solubility limit of this compound has been exceeded in the chosen solvent system.1. Verify Solvent Composition: Ensure the correct ratios of co-solvents and surfactants are being used. 2. Reduce Concentration: Try preparing a more dilute solution of this compound. 3. Apply Energy: Use sonication or gentle heating while stirring to aid dissolution.[1] 4. Use 100% DMSO: For initial stock solutions, dissolving this compound in 100% fresh DMSO can achieve high concentrations.[1]
Precipitation after adding aqueous buffer Rapid change in solvent polarity leading to supersaturation and precipitation.1. Slow Dilution: Add the aqueous buffer dropwise to the this compound stock solution with vigorous stirring. 2. Optimize Formulation: Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in the final mixture to improve solubilization.[2] 3. Prepare a Suspension: If a clear solution is not required, aim for a uniform and stable suspension using appropriate vehicles and sonication.[1]
Cloudiness or opalescence in the solution Formation of fine precipitates or micelles.1. Visual Inspection: Use a light source to differentiate between uniform cloudiness (potential micelle formation) and distinct particles (precipitation). 2. Particle Size Analysis: If available, use dynamic light scattering to assess particle size distribution. 3. Filtration Test: Filter a small aliquot of the solution through a 0.22 µm filter. If the filtrate is clear, it indicates the presence of precipitate.
Precipitation over time (instability) The solution is in a metastable supersaturated state.1. Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh before each experiment. 2. Storage Conditions: If storage is necessary, store at a constant temperature. Avoid freeze-thaw cycles. 3. Evaluate Different Formulations: Test various combinations of co-solvents and surfactants to find a more stable formulation for your specific application.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspended Solution

This protocol is adapted from a commercially available formulation and is suitable for creating a suspended solution for in vivo research.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sonicator

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.

  • In a sterile tube, add 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 and mix again until a homogenous solution is achieved.

  • Slowly add 450 µL of saline to the mixture while vortexing or stirring continuously.

  • The final mixture will be a suspended solution with a this compound concentration of 2.08 mg/mL.

  • If precipitation is observed, use an ultrasonic bath to aid in the dispersion of the particles.

Protocol 2: Kinetic Solubility Assay by HPLC-UV

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • DMSO

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • 96-well plates

  • Plate shaker

  • Filtration apparatus (e.g., 96-well filter plate)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add 2 µL of the this compound stock solution to 98 µL of PBS (pH 7.4) in triplicate. This results in a final theoretical concentration of 200 µM with 2% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.

  • Solubility Calculation: The measured concentration in the filtrate represents the kinetic solubility of this compound under these conditions.

Visualizations

Experimental_Workflow_Suspension cluster_stock Stock Solution Preparation cluster_formulation Formulation Steps cluster_final Final Product This compound This compound Powder Stock 20.8 mg/mL Stock This compound->Stock DMSO 100% DMSO DMSO->Stock Add_PEG Add 400 µL PEG300 Stock->Add_PEG Mix1 Mix Add_PEG->Mix1 Add_Tween Add 50 µL Tween-80 Mix2 Mix Add_Tween->Mix2 Add_Saline Add 450 µL Saline Mix3 Mix Add_Saline->Mix3 Mix1->Add_Tween Mix2->Add_Saline Suspension 2.08 mg/mL Suspended Solution Mix3->Suspension Sonicate Sonicate if needed Suspension->Sonicate

Caption: Workflow for preparing a suspended this compound solution.

Troubleshooting_Precipitation Start Precipitation Observed Q1 When did precipitation occur? Start->Q1 Initial During Initial Dissolution Q1->Initial Initial Dilution After Adding Aqueous Buffer Q1->Dilution Dilution Sol1 Reduce Concentration Initial->Sol1 Sol2 Use Sonication/Heat Initial->Sol2 Sol3 Slow Down Dilution Dilution->Sol3 Sol4 Increase Co-solvent/Surfactant Dilution->Sol4

Caption: Troubleshooting logic for this compound precipitation issues.

References

Optimal storage and handling conditions for Ulonivirine powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Ulonivirine powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For optimal stability, this compound powder should be stored under the following conditions:

  • Long-term storage: -20°C for months to years.[1]

  • Short-term storage: 0-4°C or 2-8°C for days to weeks.[1]

It is crucial to store the powder in a dry, dark place inside a tightly closed container as it is hygroscopic.[1]

Q2: How should I store this compound after dissolving it in a solvent?

A2: Once this compound is in a solvent, the storage requirements change to maintain its stability in solution:

  • Store stock solutions at -80°C for up to 6 months.[2]

  • Alternatively, stock solutions can be stored at -20°C for up to 1 month.[2]

To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[2]

Q3: What is the shelf life of this compound powder?

A3: If stored correctly under the recommended conditions, this compound powder has a shelf life of over two years.[1]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2][3] It is important to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2][3] this compound is insoluble in water and ethanol.[3]

Q5: What are the general safety precautions for handling this compound powder?

A5: When handling this compound powder, it is important to follow standard laboratory safety protocols. Although a comprehensive toxicological profile is not yet available, the following precautions are recommended:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Ensure adequate ventilation to minimize dust inhalation.[4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[4]

  • Avoid contact with skin and eyes.[4]

  • Prevent the formation and spread of dust.[4]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
  • Symptom: The powder does not fully dissolve in DMSO, or a precipitate forms.

  • Possible Cause 1: The DMSO used may have absorbed moisture. This compound solubility is sensitive to hygroscopic DMSO.[2][3]

  • Solution 1: Use a new, sealed bottle of anhydrous or high-purity DMSO.

  • Possible Cause 2: The concentration of the solution is too high.

  • Solution 2: Try preparing a more dilute stock solution. If precipitation occurs during the preparation of a formulation, gentle heating and/or sonication can aid in dissolution.[2]

Issue 2: Instability or Degradation of this compound Stock Solution
  • Symptom: Inconsistent experimental results using a previously prepared stock solution.

  • Possible Cause: The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles.

  • Solution:

    • Ensure stock solutions are stored at the correct temperature (-80°C for up to 6 months or -20°C for up to 1 month).[2]

    • Always aliquot stock solutions after preparation to minimize freeze-thaw cycles.[2]

    • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]

Data Presentation

Table 1: Storage Conditions for this compound

FormConditionTemperatureDurationAdditional Notes
Powder Long-term-20°CMonths to YearsStore in a dry, dark, tightly sealed container.[1]
Short-term0 - 4°C or 2 - 8°CDays to WeeksHygroscopic.[1]
In Solvent Stock Solution-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2]

Table 2: Solubility of this compound

SolventSolubilityConcentrationNotes
DMSO SolubleUp to 250 mg/mLUse of fresh, anhydrous DMSO is critical.[2][3]
Water InsolubleN/A[3]
Ethanol InsolubleN/A[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 491.73 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the mass of this compound powder required. For 1 mL of a 10 mM stock solution, you will need 4.917 mg.

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[2]

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol yields a suspended solution with a concentration of 2.08 mg/mL.[2]

  • Materials:

    • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (for 1 mL final volume):

    • To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution. Mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL.

    • Use sonication to create a uniform suspension.

    • This formulation should be prepared fresh on the day of use.[2]

Visualizations

Ulonivirine_Storage_Workflow This compound Storage and Handling Workflow cluster_powder This compound Powder cluster_solution This compound Solution powder Receive this compound Powder storage_powder Store in tightly sealed container Dry, dark environment powder->storage_powder dissolve Dissolve in Anhydrous DMSO storage_powder->dissolve For Experiment aliquot Aliquot into single-use vials dissolve->aliquot storage_solution Store at -20°C or -80°C aliquot->storage_solution use Use in Experiment storage_solution->use For Experiment

Caption: Workflow for storing and preparing this compound.

HIV_Reverse_Transcriptase_Inhibition Mechanism of NNRTI Action cluster_hiv HIV Replication Cycle viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase Enzyme viral_rna->reverse_transcriptase Template viral_dna Viral DNA reverse_transcriptase->viral_dna Synthesizes inhibition Inhibition This compound This compound (NNRTI) This compound->reverse_transcriptase Binds to allosteric site inhibition->viral_dna

References

Identifying and mitigating Ulonivirine off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ulonivirine (MK-8507). The focus is on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It specifically targets the HIV-1 reverse transcriptase, a crucial enzyme for the replication of the virus.[1][2] By binding to an allosteric site on this enzyme, this compound induces a conformational change that inhibits its DNA polymerase activity, thereby preventing the conversion of the viral RNA genome into DNA.[3]

Q2: Are there any known clinical adverse effects associated with this compound?

Clinical trials of this compound, particularly in combination with Islatravir, have reported instances of decreased total lymphocyte and CD4 counts.[1][2] While the effect is thought to be primarily associated with Islatravir, it is a critical consideration for researchers using this combination. Other common side effects associated with NNRTIs in general can include headache, nausea, vomiting, diarrhea, and upset stomach.[3]

Q3: What are potential off-target effects of NNRTIs like this compound?

While specific off-target interactions for this compound are not extensively published in the public domain, NNRTIs as a class can have off-target effects. These can arise from interactions with other cellular proteins, including kinases, due to structural similarities in binding pockets.[4] Some NNRTIs have also been associated with mitochondrial toxicity.[5][6] It is crucial for researchers to empirically determine potential off-target effects in their specific experimental systems.

Q4: How can I assess the potential for off-target effects in my experiments with this compound?

Several experimental approaches can be used to identify potential off-target effects. These include:

  • Kinase Profiling: Screening this compound against a panel of kinases to identify any unintended inhibitory activity.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target proteins in a cellular context, which can help identify off-target binders.[10][11][12]

  • Cell Viability Assays (e.g., MTT, XTT): These assays can reveal unexpected cytotoxicity that may be due to off-target effects.[13][14][15][16][17]

  • Phenotypic Screening: Observing cellular phenotypes that are inconsistent with the known on-target effects of this compound can suggest off-target activity.

Troubleshooting Guides

Problem 1: I am observing unexpected cytotoxicity or a decrease in cell viability in my this compound-treated cells.

Possible Cause Troubleshooting Step
Off-target kinase inhibition Perform a kinase selectivity profiling assay to determine if this compound is inhibiting kinases essential for cell survival in your cell line.
Mitochondrial toxicity Evaluate mitochondrial function using specific assays (e.g., measuring mitochondrial membrane potential or oxygen consumption). Some reverse transcriptase inhibitors are known to have mitochondrial off-target effects.[5][6]
Compound precipitation or aggregation at high concentrations Visually inspect the culture medium for any signs of precipitation. Determine the solubility of this compound in your specific culture medium.
Cell line-specific sensitivity Test the effect of this compound on a different cell line to see if the observed cytotoxicity is specific to your primary model.

Problem 2: My experimental results are inconsistent with the expected on-target effects of this compound (inhibition of reverse transcriptase).

Possible Cause Troubleshooting Step
Activation of a compensatory signaling pathway An off-target effect might be activating a pathway that masks the intended on-target effect. Use pathway analysis tools (e.g., Western blotting for key signaling proteins) to investigate unexpected pathway activation.
Off-target binding to an unrelated protein Perform a Cellular Thermal Shift Assay (CETSA) to identify cellular proteins that are stabilized by this compound binding, which could indicate off-target engagement.[10][11][12]
Experimental artifact Review your experimental protocol for any potential errors. Ensure proper compound handling and storage.

Summary of Potential Off-Target Effects and Mitigation Strategies

Due to the limited public availability of specific off-target data for this compound, the following table provides a generalized overview of potential off-target effects for kinase inhibitors and NNRTIs, along with suggested experimental approaches for their investigation.

Potential Off-Target EffectExperimental Method to IdentifyMitigation Strategy
Inhibition of unintended kinases Kinase Selectivity ProfilingUse a more selective inhibitor if available; use lower, more specific concentrations of this compound.
Binding to other cellular proteins Cellular Thermal Shift Assay (CETSA)Modify the compound structure to reduce off-target binding; use knockout/knockdown of the off-target protein to confirm its role in the observed phenotype.
General cytotoxicity Cell Viability Assays (MTT, XTT)Determine the therapeutic window (concentration range with on-target effects but minimal toxicity); switch to a less toxic analogue if possible.
Mitochondrial dysfunction Mitochondrial toxicity assaysCo-treatment with antioxidants or mitochondrial protective agents; select compounds with lower mitochondrial toxicity.

Experimental Protocols

Kinase Selectivity Profiling (General Protocol)

This protocol provides a general workflow for assessing the selectivity of a compound against a panel of kinases. Specific details may vary depending on the chosen assay format (e.g., radiometric, fluorescence-based).[7][8][9]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control to the appropriate wells.

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.

  • Detection: Add the detection reagent to measure kinase activity. The detection method will depend on the assay format (e.g., measuring ADP production or substrate phosphorylation).

  • Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration. Determine the IC50 values for any inhibited kinases.

MTT Cell Viability Assay (Detailed Protocol)

This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as a measure of cell viability.[13][14][15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA) (Detailed Protocol)

This protocol outlines the general steps for performing a CETSA experiment to assess target engagement in cells.[10][11][12]

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures (for a melt curve) or a single, fixed temperature (for a dose-response curve) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Analysis by Western Blot or other methods: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion observation Unexpected Phenotype (e.g., cytotoxicity) hypothesis Potential Off-Target Effect observation->hypothesis Leads to kinase_profiling Kinase Selectivity Profiling hypothesis->kinase_profiling Test with cetsa Cellular Thermal Shift Assay (CETSA) hypothesis->cetsa Test with viability_assays Cell Viability Assays (MTT, XTT) hypothesis->viability_assays Test with analysis Identify Off-Targets and Determine IC50/EC50 kinase_profiling->analysis cetsa->analysis viability_assays->analysis conclusion Confirm or Refute Off-Target Hypothesis analysis->conclusion

Caption: Workflow for identifying potential off-target effects.

Signaling_Pathway_Troubleshooting This compound This compound Treatment OnTarget On-Target Effect (HIV-1 RT Inhibition) This compound->OnTarget Intended OffTarget Potential Off-Target Interaction (e.g., Kinase) This compound->OffTarget Unintended ExpectedPhenotype Expected Phenotype (Antiviral Activity) OnTarget->ExpectedPhenotype DownstreamSignaling Downstream Signaling Pathway Alteration OffTarget->DownstreamSignaling UnexpectedPhenotype Unexpected Phenotype (e.g., Cytotoxicity, Pathway Activation) DownstreamSignaling->UnexpectedPhenotype

Caption: On-target vs. potential off-target signaling pathways.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound (and controls) A->B C Add MTT Reagent B->C D Incubate (3-4 hours) C->D E Living cells convert MTT to Formazan D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H

Caption: Step-by-step workflow of an MTT cell viability assay.

References

Technical Support Center: Ulonivirine (MK-8507) IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting guidance for the accurate determination of the 50% inhibitory concentration (IC50) of Ulonivirine (MK-8507).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as MK-8507) is a potent and selective, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its mechanism of action involves binding to a hydrophobic pocket near the polymerase active site of the HIV-1 reverse transcriptase enzyme.[1] This allosteric inhibition prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

Q2: What is an IC50 value and why is it crucial?

The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug required to inhibit a specific biological or biochemical function—in this case, viral replication—by 50%. It is a critical measure of a drug's potency; a lower IC50 value indicates higher potency. Accurate IC50 determination is fundamental for comparing the efficacy of antiviral compounds and for studying the effects of viral mutations on drug susceptibility.[3]

Q3: What is the difference between IC50 and CC50?

While the IC50 measures the potency of a drug against the virus, the CC50 (50% cytotoxic concentration) measures the concentration of the drug that causes a 50% reduction in the viability of uninfected host cells. It is crucial to determine both values concurrently. The ratio of these two values (CC50/IC50) is known as the Selectivity Index (SI), which is a measure of the drug's therapeutic window. A high SI is desirable, as it indicates that the drug is effective against the virus at concentrations far below those that are toxic to the host cells.

Q4: How should I prepare and store this compound for experiments?

  • Solubility: this compound is insoluble in water and ethanol but is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 98 mg/mL (199.29 mM).[1] It is recommended to use fresh, moisture-free DMSO to ensure maximum solubility.[1]

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock can then be serially diluted in the appropriate culture medium. Ensure the final DMSO concentration in the culture wells is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Storage: this compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions in DMSO can be stored for 1 year at -80°C or 1 month at -20°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q5: What are the typical IC50 values for this compound?

This compound has demonstrated high potency against wild-type (WT) HIV-1 and retains significant activity against common NNRTI-resistant strains.

Data Presentation: this compound In Vitro Antiviral Activity

HIV-1 Strain/VariantIC50 (nM)Fold Change vs. WTReference
Wild-Type (Subtype B) 51.31.0[1][2]
Common NNRTI Mutants
K103N-<5[1][2]
Y181C-<5[1][2]
G190A-<5[1][2]
MK-8507 Selected Mutants
V106A-0.9 - 544.0 (range for various selected mutants)[1]
V106M-"[1]
F227C--[4]
Note: Specific nM values for resistant strains are often reported as "fold change" relative to the wild-type IC50. A fold change of <5 is generally considered to indicate retained susceptibility.

Experimental Protocols & Methodologies

Accurate IC50 determination requires robust and reproducible experimental design. Below are detailed protocols for two common assays used in HIV-1 research.

Methodology 1: Cell-Based Antiviral Assay using TZM-bl Reporter Cells

This assay measures the reduction in HIV-1 infection by quantifying the activity of a luciferase reporter gene integrated into the TZM-bl cell line. TZM-bl cells express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase cassette, making them highly susceptible to various HIV-1 strains.[5][6]

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 virus stock (e.g., NL4-3, BaL, or relevant clinical isolates)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates (white, for luminescence)

  • DEAE-Dextran solution

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a white 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dilution: On a separate dilution plate, perform serial dilutions of the this compound stock solution in growth medium to achieve the desired final concentrations. Prepare enough volume for triplicate wells. Remember to include a "no drug" (virus control) and "no virus" (cell control) set of wells.

  • Virus Preparation: Dilute the HIV-1 virus stock in growth medium containing DEAE-Dextran (concentration to be optimized, typically 10-20 µg/mL) to a titer that yields a high signal-to-background ratio (e.g., 50,000-150,000 Relative Luminescence Units, RLU).

  • Treatment and Infection:

    • Transfer 50 µL of the diluted this compound concentrations to the corresponding wells on the cell plate.

    • Add 50 µL of the diluted virus preparation to each well (except for the cell control wells, which receive 50 µL of medium).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove 100 µL of supernatant from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 2 minutes at room temperature to ensure complete cell lysis.

    • Read the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control wells (0% inhibition) and cell control wells (100% inhibition).

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Methodology 2: Cytotoxicity (CC50) Determination using MTT Assay

This assay should be run in parallel with the antiviral assay on uninfected cells to determine the compound's toxicity profile.

Materials:

  • Host cell line (e.g., TZM-bl, MT-4)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates (clear)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells in a clear 96-well plate at the same density used for the antiviral assay.

  • Compound Dilution: Prepare and add the same serial dilutions of this compound as in the antiviral assay. Include "no drug" cell controls.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell controls.

    • Plot the percent cytotoxicity versus the log of the this compound concentration.

    • Use non-linear regression to calculate the CC50 value.

Mandatory Visualizations

HIV_Reverse_Transcription cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA (ssRNA) RNA_DNA_Hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Reverse Transcription RT Reverse Transcriptase (RT) RT->RNA_DNA_Hybrid Integrase Integrase Protease Protease Viral_DNA Viral DNA (dsDNA) RNA_DNA_Hybrid->Viral_DNA RNA degradation & DNA synthesis This compound This compound (NNRTI) This compound->Inhibition Inhibition->RT Binds to allosteric site

Caption: Mechanism of this compound action on HIV-1 Reverse Transcriptase.

IC50_Workflow start Start prep_cells Prepare & Seed Host Cells (e.g., TZM-bl) in 96-well plate start->prep_cells prep_drug Prepare Serial Dilutions of this compound prep_cells->prep_drug add_drug Add Drug Dilutions to Cells prep_drug->add_drug add_virus Add HIV-1 Virus Stock to Wells add_drug->add_virus incubate Incubate for 48 hours add_virus->incubate measure Measure Endpoint (e.g., Luminescence) incubate->measure analyze Data Analysis: Calculate % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot calculate Calculate IC50 Value (Non-linear Regression) plot->calculate end_node End calculate->end_node Troubleshooting_Logic Start Problem with IC50 Determination High_Var High Variability? Start->High_Var No_Inhibition No Inhibition? Start->No_Inhibition Cytotoxicity Cytotoxicity Issue? Start->Cytotoxicity Sol_Var1 Check Cell Health & Seeding Density High_Var->Sol_Var1 Yes Sol_Var2 Verify Pipetting & Calibrations High_Var->Sol_Var2 Yes Sol_Var3 Aliquot & Re-titer Virus Stock High_Var->Sol_Var3 Yes Sol_Inhib1 Verify Drug Concentration & Purity No_Inhibition->Sol_Inhib1 Yes Sol_Inhib2 Check Virus Genotype for Resistance No_Inhibition->Sol_Inhib2 Yes Sol_Inhib3 Optimize MOI No_Inhibition->Sol_Inhib3 Yes Sol_Cyto1 Run Parallel CC50 Assay Cytotoxicity->Sol_Cyto1 Yes Sol_Cyto2 Check Final DMSO Concentration Cytotoxicity->Sol_Cyto2 Yes Sol_Cyto3 Calculate Selectivity Index (SI) Cytotoxicity->Sol_Cyto3 Yes

References

Troubleshooting variability in Ulonivirine experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results involving Ulonivirine (MK-8507). Below you will find frequently asked questions, detailed troubleshooting guides, and key experimental data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] It is an allosteric inhibitor that binds to a hydrophobic pocket near the polymerase active site of the HIV-1 reverse transcriptase enzyme.[1][2] This binding induces conformational changes in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3]

Q2: What is the in vitro potency of this compound against wild-type HIV-1?

In a multiple cycle assay, this compound (MK-8507) demonstrated a half-maximal inhibitory concentration (IC50) of 51.3 nM against wild-type HIV-1 subtype B.[1] Its activity is reported to be similar across different HIV-1 subtypes.[1]

Q3: Is this compound active against common NNRTI-resistant HIV-1 strains?

Yes, this compound maintains good activity against several common NNRTI resistance-associated variants. It has been shown to have less than a 5-fold shift in potency against strains with K103N, Y181C, and G190A mutations.[1][4][5] Its resistance profile is considered similar to doravirine and distinct from efavirenz.[1]

Q4: What are the known resistance mutations associated with this compound?

In vitro resistance selection studies have identified V106A as the primary mutation emerging in HIV-1 subtype B under this compound pressure.[1] In subtypes A and C, the primary mutation observed was V106M.[1] Other mutations, such as E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F, have been observed in combination with the V106A/M mutations.[1]

Q5: What is the clinical status of this compound?

This compound was being developed as a once-weekly oral treatment for HIV-1, primarily in combination with another antiretroviral drug, islatravir.[4][5][6] However, clinical trials were paused due to observed decreases in total lymphocyte and CD4+ T-cell counts in participants receiving the combination therapy, particularly at higher doses of this compound.[4][7] The development of this compound has been paused by the manufacturer.[7]

Troubleshooting Guide for Experimental Variability

This guide addresses common issues that may lead to variability in this compound experimental results.

Observed Issue Potential Cause Recommended Action
Higher than expected IC50 values 1. Compound Degradation: this compound solution may have degraded.Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[2] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[8] Avoid repeated freeze-thaw cycles.[2] 2. Viral Strain Resistance: The HIV-1 strain used may have baseline resistance to NNRTIs.
Inconsistent results between experiments 1. Reagent Variability: Inconsistent quality of reagents (e.g., cells, virus, media).Use a consistent source and lot of cells and reagents. Regularly test cells for mycoplasma contamination. Titer viral stocks before each experiment to ensure consistent viral input. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or virus.
Unexpected Cytotoxicity 1. High Compound Concentration: The concentrations of this compound being tested may be too high.Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. Ensure that the concentrations used in your antiviral assays are well below the CC50 value. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.
Variability when co-administered with Islatravir 1. Synergistic or Antagonistic Effects: The combination may have unexpected effects in your in vitro system.While clinical data suggests a potential for combined toxicity, in vitro studies have shown additive antiviral activity with no antagonism.[1] However, it is crucial to carefully evaluate the combination in your specific assay system. 2. Islatravir-related Effects: Islatravir itself can impact cell health, which was observed in clinical trials with decreased lymphocyte counts.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Activity of this compound against HIV-1

Parameter Value Assay Type HIV-1 Strain
IC50 51.3 nMMultiple Cycle AssayWild-Type Subtype B

Data sourced from Diamond, T. L., et al. (2021).[1]

Table 2: this compound Activity against NNRTI-Resistant Mutants

Mutation Fold-Shift in IC50
K103N< 5
Y181C< 5
G190A< 5

Fold-shift is relative to the IC50 against wild-type HIV-1. Data sourced from Diamond, T. L., et al. (2021) and Molina, J-M., et al. (2025).[1][4]

Table 3: Clinically Investigated Doses of this compound

Dosage Frequency Study Population Combination Agent
40 mg, 80 mg, 600 mgSingle DoseTreatment-naïve adults with HIV-1Monotherapy
100 mg, 200 mg, 400 mgOnce WeeklyVirologically suppressed adults with HIV-1Islatravir (20 mg)

Data sourced from Schürmann, D., et al. (2022) and Molina, J-M., et al. (2025).[4][9]

Experimental Protocols

1. In Vitro Antiviral Activity Assay (Multiple Cycle Assay)

This protocol is a generalized procedure for determining the anti-HIV activity of this compound. Specific cell lines (e.g., MT-4, CEM-GXP) and viral strains may require optimization.

  • Cell Preparation: Seed a suitable T-cell line (e.g., MT-4 cells) in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete culture medium.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. Add 25 µL of each dilution to the appropriate wells. Include a "no drug" control.

  • Virus Infection: Add 25 µL of a pre-titered HIV-1 stock (e.g., NL4-3) at a predetermined multiplicity of infection (MOI) to each well. Include a "no virus" control to assess compound cytotoxicity.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • Readout: Measure viral replication using a suitable method, such as a p24 ELISA assay on the culture supernatant or a cell viability assay (e.g., MTS or CellTiter-Glo) that measures virus-induced cytopathic effect.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic regression curve.

2. Cytotoxicity Assay (MTT/MTS Assay)

  • Cell Preparation: Seed cells in a 96-well plate at the same density as used in the antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "no drug" control and a "no cell" background control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Readout: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

HIV_Lifecycle_and_Ulonivirine_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell HIV_RNA Viral RNA Entry Binding & Fusion Reverse_Transcriptase Reverse Transcriptase Uncoating Uncoating Entry->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Assembly_Budding Assembly & Budding Transcription_Translation->Assembly_Budding This compound This compound (MK-8507) This compound->Reverse_Transcription Inhibits

Caption: this compound's mechanism of action within the HIV-1 lifecycle.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality & Consistency (Cells, Virus, Media) Start->Check_Reagents Check_Compound Prepare Fresh this compound Stock & Verify Dilutions Start->Check_Compound Check_Protocol Review & Standardize Protocol (Cell Density, MOI, Incubation Time) Start->Check_Protocol Analyze_Data Re-analyze Data (Normalization, Curve Fitting) Check_Reagents->Analyze_Data Check_Compound->Analyze_Data Check_Cytotoxicity Perform Cytotoxicity Assay (e.g., MTT/MTS) Check_Protocol->Check_Cytotoxicity Check_Protocol->Analyze_Data Check_Cytotoxicity->Analyze_Data Consult Consult Technical Support & Review Literature Analyze_Data->Consult Inconsistency Persists Resolved Issue Resolved Analyze_Data->Resolved Consistent Results Consult->Resolved

Caption: A logical workflow for troubleshooting experimental variability.

References

Ulonivirine Dose Refinement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on dose refinement for Ulonivirine in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as MK-8507, is a potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its mechanism of action involves binding to an allosteric hydrophobic pocket near the polymerase active site of the HIV-1 reverse transcriptase.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2]

Q2: Why is dose refinement critical for long-term culture experiments?

Dose refinement is essential for maintaining a balance between antiviral efficacy and cell health over extended periods. An improperly defined dose can lead to several complications:

  • Cumulative Cytotoxicity: A concentration that is safe in short-term assays may become toxic over weeks or months, leading to a gradual decline in cell viability and confounding experimental results.[3]

  • Development of Antiviral Resistance: Suboptimal drug concentrations can fail to completely suppress viral replication, creating selective pressure that favors the emergence of drug-resistant viral variants.[3][4]

  • Loss of Efficacy: The antiviral effect of a compound can diminish over time if the concentration is not maintained at a therapeutic level, potentially due to drug degradation or cellular metabolism.[5]

Q3: What are the key parameters for defining the optimal this compound dose in vitro?

To establish a suitable dose for long-term culture, three key parameters must be determined experimentally for your specific cell line and virus strain:

  • 50% Cytotoxic Concentration (CC50): The concentration of this compound that causes the death of 50% of the host cells.[3][6]

  • 50% Inhibitory Concentration (IC50): The concentration of this compound that inhibits viral replication by 50%.[4][6]

  • Therapeutic Index (TI): Calculated as the ratio of CC50 to IC50 (TI = CC50 / IC50). A higher TI indicates a more favorable safety profile, with a larger window between the effective antiviral dose and the dose that is toxic to cells.

Q4: How should this compound be stored and prepared for in vitro use?

Proper storage and handling are crucial for consistent results. Stock solutions of this compound are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[7] When preparing working solutions, it is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1] Always ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.

Data Presentation

Table 1: Physicochemical and Storage Properties of this compound
PropertyDescriptionSource(s)
Drug Name This compound (MK-8507)[7][8]
Class Antiretroviral; Non-nucleoside reverse transcriptase inhibitor (NNRTI)[2][9]
Mechanism of Action Allosteric inhibitor of HIV-1 reverse transcriptase[1][2]
Solvent Dimethyl sulfoxide (DMSO)[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[7]
Table 2: Example Data for this compound Dose Determination

(Note: These values are hypothetical and must be determined experimentally for your specific cell line and viral isolate.)

Cell LineVirus StrainCC50 (µM)IC50 (µM)Therapeutic Index (TI)
MT-4 CellsHIV-1 IIIB> 1000.015> 6600
CEM-GXR CellsHIV-1 NL4-3> 1000.020> 5000
Primary PBMCsHIV-1 BaL> 500.010> 5000

Diagrams and Visualizations

cluster_virus HIV-1 Lifecycle cluster_drug This compound (NNRTI) Action HIV HIV-1 Virion Entry Cell Entry & Uncoating HIV->Entry RNA Viral RNA Genome Entry->RNA RT Reverse Transcription (RNA -> DNA) RNA->RT DNA Viral DNA RT->DNA Integration Integration into Host Genome DNA->Integration Replication Viral Replication Integration->Replication This compound This compound BindingPocket Binds to Allosteric NNRTI Pocket on Reverse Transcriptase This compound->BindingPocket BindingPocket->RT Blocks Activity Inhibition Inhibition of Enzyme Function

Caption: Mechanism of action of this compound as an NNRTI.

Start Start: Dose Refinement for Long-Term Culture CC50 Step 1: Determine CC50 (Cytotoxicity Assay) Start->CC50 IC50 Step 2: Determine IC50 (Antiviral Assay) CC50->IC50 TI Step 3: Calculate Therapeutic Index (TI) IC50->TI DoseSelection Step 4: Select Non-Toxic, Efficacious Concentrations (e.g., 5x, 10x, 20x IC50 below CC50) TI->DoseSelection LongTermSetup Step 5: Initiate Long-Term Culture with Selected Doses DoseSelection->LongTermSetup Monitoring Step 6: Periodic Monitoring (Viability, Viral Load, Drug Levels) LongTermSetup->Monitoring Endpoint Step 7: Endpoint Analysis (Resistance Testing, Final Viability) Monitoring->Endpoint Finish End: Optimal Long-Term Dose Identified Endpoint->Finish

Caption: Experimental workflow for this compound dose refinement.

Troubleshooting Guide

Q: My cells show signs of toxicity (e.g., poor morphology, slow growth) even at doses below the measured CC50. What is the cause?

A: This issue can arise from several factors:

  • Cumulative Toxicity: The CC50 is typically determined over a short period (e.g., 3-7 days). In long-term culture, lower concentrations can exert cumulative toxic effects. Try reducing the this compound concentration to a lower multiple of the IC50.

  • Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is minimal and consistent across all conditions, including the no-drug control. A high DMSO concentration can be toxic to cells over time.[1]

  • Cell Health: Ensure you are using cells at a low passage number and that they are healthy and growing optimally before initiating the experiment. Stressed cells are more susceptible to drug-induced toxicity.[3]

Q: The antiviral efficacy of this compound is declining over several weeks. What should I do?

A: A decline in efficacy is a common challenge in long-term antiviral studies.[5]

  • Check for Resistance: The primary suspect is the emergence of drug-resistant viral strains. Collect supernatant and infected cells periodically and perform genotypic analysis (sequencing the reverse transcriptase gene) to check for known NNRTI resistance mutations.[10]

  • Drug Stability: this compound may degrade in culture medium at 37°C over time. Consider performing more frequent media changes to replenish the drug to its target concentration.

  • Assay Variability: Ensure the method used to quantify viral load (e.g., p24 ELISA, qPCR) is consistent and reproducible. Run standards and controls with every assay.

Q: I am observing high variability in my IC50/CC50 results between experimental repeats. How can I improve consistency?

A: Inconsistent results often stem from minor variations in protocol execution.

  • Standardize Cell Seeding: Ensure that the cell density is identical in all wells and across all plates. Cell confluency can significantly impact susceptibility to both the virus and the drug.

  • Virus Inoculum: Use a consistent multiplicity of infection (MOI) for all antiviral assays. Prepare and titer a large batch of virus stock to use across multiple experiments.

  • Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Start Problem: Decline in Antiviral Efficacy CheckResistance Is viral rebound observed? Start->CheckResistance CheckStability Are media changes frequent enough? CheckResistance->CheckStability No Action_Sequence Action: Sequence RT gene of rebounding virus CheckResistance->Action_Sequence Yes CheckAssay Are assay controls consistent? CheckStability->CheckAssay Yes Action_Media Action: Increase frequency of media/drug changes CheckStability->Action_Media No CheckAssay->Start Yes (Re-evaluate) Action_ValidateAssay Action: Re-validate quantification assay (qPCR, ELISA) CheckAssay->Action_ValidateAssay No Conclusion_Resistance Conclusion: Resistance is likely cause Action_Sequence->Conclusion_Resistance Conclusion_Degradation Conclusion: Drug degradation is likely cause Action_Media->Conclusion_Degradation Conclusion_AssayError Conclusion: Assay error is likely cause Action_ValidateAssay->Conclusion_AssayError

Caption: Troubleshooting logic for declining antiviral efficacy.

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
  • Cell Seeding: Seed host cells (e.g., MT-4, PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

  • Drug Preparation: Prepare a 2-fold serial dilution series of this compound in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration. Include a "no-drug" (medium only) and a "solvent control" (highest concentration of DMSO used) well.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to triplicate wells.

  • Incubation: Incubate the plate for a period that reflects a short-term experiment (e.g., 5-7 days) under standard culture conditions (37°C, 5% CO2).

  • Viability Assay: Assess cell viability using a standard method such as MTS, MTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the results to the "no-drug" control wells (representing 100% viability). Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression analysis to calculate the CC50 value.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) via Virus Yield Reduction
  • Cell Seeding and Infection: Seed host cells in a 24-well plate. Infect the cells with an appropriate HIV-1 strain at a low multiplicity of infection (MOI) of 0.01 to 0.1. Allow the virus to adsorb for 2-4 hours.

  • Treatment: After adsorption, wash the cells to remove the unbound virus and add fresh culture medium containing serial dilutions of this compound. Include an "infected, no-drug" control.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • Viral Load Quantification: Measure the amount of virus in the supernatant using a validated method, such as a p24 antigen ELISA or a qPCR assay for viral RNA.[10]

  • Data Analysis: Normalize the viral load to the "infected, no-drug" control (representing 0% inhibition). Plot the percentage of inhibition against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[4]

References

Addressing challenges in Ulonivirine delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ulonivirine (MK-8507) in in vivo studies. The information is designed to address common challenges related to drug delivery and experimental setup.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as MK-8507) is a potent and orally active non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It is currently under investigation for the treatment of HIV-1 infection.[1][2][3] Its mechanism of action involves binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding allosterically inhibits the enzyme's function, preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.[4]

2. What are the recommended formulations for in vivo delivery of this compound?

Due to its physicochemical properties, this compound requires specific formulations for effective in vivo delivery. Two common formulations are a suspension for oral or intraperitoneal administration and a clear solution for oral administration. The choice of formulation may depend on the specific experimental design and objectives.

3. I am observing precipitation or phase separation during the preparation of the this compound formulation. What should I do?

If you encounter precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1] It is crucial to ensure a homogenous mixture before administration to guarantee accurate dosing. For suspension formulations, continuous agitation during dosing may be necessary.

4. What are the potential challenges with oral gavage of this compound in mice?

Oral gavage is a common technique for precise oral dosing in animal models. However, challenges can arise, including stress to the animal, esophageal injury, and accidental tracheal administration. To mitigate these risks, it is essential that the procedure is performed by a trained and experienced technician. Using appropriate gavage needle size and ensuring proper restraint can minimize complications.

5. Are there any known toxicities associated with the excipients used in this compound formulations?

The described formulations for this compound utilize common pharmaceutical excipients such as DMSO, PEG300, and Tween-80. While generally considered safe at the concentrations used in these formulations, high doses of PEG300 administered intraperitoneally have been reported to cause toxicity in mice. It is always recommended to include a vehicle-only control group in your in vivo studies to account for any potential effects of the formulation components.

Troubleshooting Guides

Issue 1: Inconsistent or Low Drug Exposure in Pharmacokinetic Studies
Potential Cause Troubleshooting Steps
Improper Formulation Preparation - Ensure all components are accurately weighed and measured. - Follow the recommended order of solvent addition.[1] - Use fresh DMSO as it can be hygroscopic, which can impact solubility.[4] - For suspensions, ensure the particle size of this compound is uniform. - Use sonication or gentle heating to ensure complete dissolution or uniform suspension.[1]
Inaccurate Dosing - Calibrate all dosing equipment (syringes, gavage needles) regularly. - For suspensions, ensure the formulation is continuously mixed during dosing to prevent settling of the drug particles. - For oral gavage, verify proper placement of the gavage needle to ensure the full dose is delivered to the stomach.
Poor Oral Bioavailability - Consider the fasted state of the animals, as food can affect drug absorption. - Evaluate the provided corn oil-based formulation, as lipid-based formulations can sometimes enhance the oral absorption of poorly soluble compounds.[1]
Issue 2: Animal Distress or Adverse Events Post-Administration
Potential Cause Troubleshooting Steps
Formulation Irritation - Include a vehicle-only control group to determine if adverse events are related to the drug or the excipients. - Observe animals closely for signs of irritation at the injection site (for IP administration) or gastrointestinal distress (for oral administration). - Consider reducing the concentration of DMSO or other potentially irritating excipients if possible, while maintaining drug solubility.
Oral Gavage Injury - Ensure personnel are properly trained in oral gavage techniques. - Use the correct size and type of gavage needle for the animal model. - Consider alternative, less stressful oral dosing methods if the experimental design allows.
Vehicle Toxicity - Review literature for known toxicities of the excipients at the intended dose and route of administration. - If toxicity is suspected, consider alternative formulations with different excipients.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of this compound in Humans

The following data is from a study in humans and is provided for illustrative purposes. Pharmacokinetic parameters may vary in different animal models.

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)
40 mg 2836.025,60069
80 mg 5334.047,80062
600 mg 4,2504.0388,00056

(Data adapted from a study in treatment-naive adults with HIV-1 infection receiving a single oral dose.)

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral or Intraperitoneal Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volumes of each solvent in the following order: 10% DMSO (from the stock solution), 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Mix thoroughly after the addition of each solvent.

  • If precipitation occurs, use sonication to achieve a uniform suspension.[1]

  • The final concentration of this protocol yields a suspended solution of 2.08 mg/mL.[1]

Protocol 2: Preparation of this compound Solution for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the final volume from the DMSO stock solution to 90% corn oil.[1]

  • Mix thoroughly to obtain a clear solution.

  • This protocol yields a clear solution of ≥ 2.08 mg/mL.[1]

Visualizations

G cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds to Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration New Virions New Virions Provirus->New Virions Replication This compound This compound This compound->Reverse Transcriptase Binds & Inhibits

Caption: this compound's Mechanism of Action.

G start Start: In Vivo Efficacy Study formulation Prepare this compound Formulation (Suspension or Solution) start->formulation animal_model Select Animal Model (e.g., Humanized Mice) formulation->animal_model dosing Administer this compound (e.g., Oral Gavage) animal_model->dosing monitoring Monitor Animal Health & Viral Load dosing->monitoring pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis monitoring->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis end End: Evaluate Efficacy data_analysis->end

Caption: Experimental Workflow for this compound.

G issue Inconsistent In Vivo Results formulation_check Check Formulation? (Homogeneity, Concentration) issue->formulation_check dosing_check Check Dosing Technique? (Accuracy, Route) formulation_check->dosing_check No reformulate Reformulate/ Re-sonicate formulation_check->reformulate Yes animal_check Check Animal Model? (Health, Variability) dosing_check->animal_check No retrain Retrain Personnel/ Refine Technique dosing_check->retrain Yes reassess_model Re-evaluate Model/ Increase N animal_check->reassess_model Yes resolve Consistent Results animal_check->resolve No reformulate->dosing_check retrain->animal_check reassess_model->resolve

Caption: Troubleshooting Logic for In Vivo Studies.

References

Validation & Comparative

Ulonivirine: A Comparative Analysis Against First-Generation NNRTIs in HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiretroviral therapy, the evolution of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been marked by a continuous search for improved potency, a higher barrier to resistance, and more favorable safety profiles. Ulonivirine (MK-8507), a novel NNRTI, represents a significant step forward in this class of drugs. This guide provides a detailed comparative analysis of this compound against first-generation NNRTIs—nevirapine, efavirenz, and delavirdine—supported by experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound distinguishes itself from first-generation NNRTIs with its potent antiviral activity, a unique resistance profile, and the convenience of a once-weekly oral dosing regimen. While first-generation NNRTIs have been mainstays in combination antiretroviral therapy, their utility is often limited by a low genetic barrier to resistance, with single point mutations in the HIV-1 reverse transcriptase (RT) enzyme leading to high-level resistance. This compound demonstrates a more robust resistance profile, maintaining significant activity against viral strains that are resistant to earlier NNRTIs.

Mechanism of Action

Both this compound and first-generation NNRTIs are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA and halting the viral replication process.

cluster_0 HIV-1 Replication Cycle cluster_1 NNRTI Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding This compound This compound RT HIV-1 Reverse Transcriptase This compound->RT Binds to NNRTI Pocket FirstGen_NNRTIs First-Generation NNRTIs FirstGen_NNRTIs->RT Binds to NNRTI Pocket RT->Reverse Transcription Inhibits A Seed Reporter Cells in 96-well plate C Add NNRTI Dilutions to Cells A->C B Prepare Serial Dilutions of NNRTI B->C D Infect Cells with HIV-1 C->D E Incubate for 48-72 hours D->E F Measure Reporter Gene Expression E->F G Calculate EC50 F->G A Prepare Reaction Mix (Template, dNTPs, Buffer) B Add Serial Dilutions of NNRTI A->B C Add HIV-1 RT Enzyme to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction and Quantify DNA Synthesis D->E F Calculate IC50 E->F

Ulonivirine and Islatravir: A Comparative Analysis of Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the drug-drug interaction (DDI) potential of two investigational antiretroviral agents, ulonivirine (MK-8507) and islatravir (MK-8591). The information presented is based on available preclinical and clinical data, including findings from a recent Phase 1 study directly evaluating the interaction between these two compounds.

Executive Summary

Islatravir, a nucleoside reverse transcriptase translocation inhibitor (NRTTI), exhibits a low potential for clinically significant drug-drug interactions. Its primary metabolic pathway via adenosine deaminase and minimal impact on major cytochrome P450 (CYP) enzymes and drug transporters underpin this favorable profile. This compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has also demonstrated a favorable drug-drug interaction profile in preliminary studies, with no clinically meaningful interactions observed when co-administered with islatravir. However, complete in vitro and clinical data on its metabolic and transporter-related properties are not yet fully available in peer-reviewed literature.

Introduction

The development of novel antiretroviral therapies with simplified dosing regimens and favorable safety profiles is a key objective in HIV treatment. This compound and islatravir are both being investigated for long-acting HIV treatment regimens. Understanding their potential for drug-drug interactions is crucial for their safe and effective use in combination with other medications.

Mechanisms of Action

  • This compound (MK-8507): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a hydrophobic pocket in the HIV-1 reverse transcriptase, leading to allosteric inhibition of the enzyme.[1]

  • Islatravir (MK-8591): A nucleoside reverse transcriptase translocation inhibitor (NRTTI). After intracellular phosphorylation to its active triphosphate form, islatravir is incorporated into the viral DNA by reverse transcriptase. It then causes immediate chain termination by blocking the enzyme's translocation, a distinct mechanism from traditional nucleoside reverse transcriptase inhibitors (NRTIs).

Metabolic Pathways and Drug Transporters

A critical aspect of a drug's DDI potential lies in its metabolic pathways and its interaction with drug transporters.

Islatravir

In vitro and clinical studies have consistently demonstrated that islatravir has a low propensity for engaging in clinically significant DDIs.

  • Metabolism: Islatravir is primarily eliminated through a balance of renal excretion and metabolism mediated by adenosine deaminase .[2][3][4][5] It is not significantly metabolized by cytochrome P450 (CYP) enzymes.[2][3][4][5]

  • CYP Enzymes: In vitro studies have shown that islatravir is not an inhibitor or inducer of major CYP isoforms, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4, at clinically relevant concentrations.[2][3][4][5]

  • Drug Transporters: Islatravir is not a significant inhibitor of key drug transporters such as P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptides (OATP1B1, OATP1B3), organic cation transporter 2 (OCT2), and multidrug and toxin extrusion proteins (MATE1, MATE2-K).[2][3][4][5]

This compound

Data on the metabolic profile of this compound is emerging.

  • Metabolism: The specific metabolic pathways of this compound are not yet fully detailed in published literature.

  • CYP Enzymes: A Phase 1 study showed that this compound did not have a clinically meaningful effect on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate, suggesting a low potential for CYP3A4 inhibition in vivo. One source has mentioned a potential for CYP3A4 induction, but quantitative data (e.g., IC50 or Ki values) are not yet available.

  • Drug Transporters: Comprehensive data on the interaction of this compound with various drug transporters are not yet publicly available.

Head-to-Head Drug-Drug Interaction Study

A Phase 1, open-label study was conducted to evaluate the drug-drug interaction between multiple weekly doses of this compound and single doses of islatravir in healthy adults. The findings were presented at the 13th International AIDS Society Conference on HIV Science (IAS 2025).[3][4]

Note: The full, peer-reviewed manuscript with detailed pharmacokinetic data and experimental protocols from this study is not yet available. The information presented is based on the conference abstract and report.

Data Presentation

The following tables summarize the available quantitative data on the DDI potential of islatravir. As detailed quantitative data for this compound from in vitro studies are not yet publicly available, a direct comparison table is not feasible at this time.

Table 1: In Vitro DDI Potential of Islatravir
ParameterCYP1A2CYP2B6CYP2C8CYP2C9CYP2C19CYP2D6CYP3A4
Reversible Inhibition (IC50, µM) >100>100>100>100>100>100>200
Induction (mRNA Fold Change vs. Control) No significant inductionNo significant inductionNot reportedNot reportedNot reportedNot reportedNo significant induction

Data sourced from in vitro studies on human liver microsomes and hepatocytes.[2][3][4][5]

TransporterInhibition (IC50, µM)Substrate
P-glycoprotein (P-gp) >200No
BCRP >100Yes (not clinically significant)
OATP1B1 >100No
OATP1B3 >100No
OCT2 >100No
MATE1 >100No
MATE2-K >100No

Data sourced from in vitro studies.[2][3][4][5]

Experimental Protocols

Detailed experimental methodologies for the cited studies are crucial for a thorough evaluation. While complete protocols for all studies are not publicly available, the following provides an overview of the typical methods used in such investigations.

In Vitro CYP Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug against specific CYP enzymes.

  • Methodology:

    • Human liver microsomes are incubated with a specific CYP probe substrate and a range of concentrations of the investigational drug (e.g., islatravir).

    • The reaction is initiated by adding a cofactor such as NADPH.

    • After a set incubation period, the reaction is stopped, and the formation of the metabolite of the probe substrate is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro CYP Induction Assays
  • Objective: To assess the potential of a drug to induce the expression of CYP enzymes.

  • Methodology:

    • Cryopreserved human hepatocytes are cultured and treated with the investigational drug at various concentrations for a specified period (e.g., 48-72 hours).

    • Positive control inducers (e.g., rifampicin for CYP3A4) and a vehicle control are included.

    • After treatment, the cells are harvested, and the mRNA levels of the target CYP enzymes are quantified using reverse transcription-polymerase chain reaction (RT-PCR).

    • Enzyme activity may also be assessed by incubating the treated hepatocytes with a probe substrate.

Transporter Interaction Assays
  • Objective: To determine if a drug is a substrate or inhibitor of specific drug transporters.

  • Methodology:

    • Vesicular transport assays or cell-based assays using cell lines overexpressing a specific transporter (e.g., MDCK-MDR1 for P-gp) are employed.

    • To assess inhibition, the transport of a known probe substrate is measured in the presence and absence of the investigational drug.

    • To determine if the drug is a substrate, its transport across the cell monolayer is measured in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 typically indicates active transport.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Islatravir Islatravir Islatravir Excretion Renal Excretion (Unchanged) Islatravir->Excretion ADA Adenosine Deaminase Islatravir->ADA Metabolism Metabolite Inactive Metabolite ADA->Metabolite

Caption: Primary metabolic pathway of islatravir.

CYP Inhibition Assay Workflow cluster_1 Analysis HLM Human Liver Microsomes LCMS LC-MS/MS Analysis HLM->LCMS Probe CYP Probe Substrate Probe->LCMS Drug Investigational Drug (e.g., Islatravir) Drug->LCMS NADPH NADPH NADPH->LCMS IC50 IC50 Calculation LCMS->IC50

Caption: General workflow for an in vitro CYP inhibition assay.

Conclusion

Based on the currently available data, islatravir has a very low potential for clinically significant drug-drug interactions, a desirable characteristic for an antiretroviral agent that will be used in combination therapies. Preliminary findings for this compound also suggest a favorable DDI profile, with a dedicated study demonstrating no significant interaction with islatravir. However, a comprehensive assessment of this compound's DDI potential will require the publication of detailed in vitro and in vivo studies. As more data becomes available, this guide will be updated to provide a more complete comparative analysis.

References

Ulonivirine and Rilpivirine: A Head-to-Head Comparison of Antiviral Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, Ulonivirine (MK-8507) and Rilpivirine have emerged as significant therapeutic agents. This guide provides a detailed, data-driven comparison of their in vitro potency, supported by experimental methodologies and visual representations of their mechanism of action and the workflow for potency determination. This document is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Both this compound and Rilpivirine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2] Their mechanism of action involves binding to an allosteric, hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This binding induces a conformational change in the enzyme, which ultimately inhibits its function.[4] By disrupting the catalytic activity of reverse transcriptase, these drugs prevent the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[4][5]

Figure 1. Mechanism of Action of NNRTIs HIV_Virion HIV-1 Virion Host_Cell Host T-Cell HIV_Virion->Host_Cell Enters Viral_RNA Viral RNA Genome Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template for Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NNRTI This compound or Rilpivirine NNRTI->Reverse_Transcriptase Binds to Allosteric Site & Inhibits

Figure 1. Mechanism of Action of NNRTIs

In Vitro Potency Comparison

The following table summarizes the in vitro potency of this compound and Rilpivirine against wild-type HIV-1 and common NNRTI-resistant strains. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity.

CompoundVirus StrainIC50 / EC50 (nM)Fold Change vs. Wild-Type
This compound (MK-8507) Wild-Type51.3-
K103N<5-fold shift<5
Y181C<5-fold shift<5
G190A<5-fold shift<5
Rilpivirine Wild-Type0.4 ± 0.02-
L100I<7<17.5
K103N<2<5
E138K<5<12.5
Y181C<2<5
Y188L2.3 ± 0.25.75
K101P>35.288

Data compiled from multiple sources.[1][6][7][8]

Experimental Protocols

The determination of antiviral potency for NNRTIs like this compound and Rilpivirine typically involves cell-based assays that measure the inhibition of viral replication. A common method is the single-round infectivity assay using a reporter gene.

Single-Round Infectivity Assay Protocol

1. Cell Culture and Virus Production:

  • Human T-cell lines, such as MT-4, or other susceptible cell lines like HeLa CD4 LTR/beta-Gal indicator cells, are maintained in appropriate culture medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[9][10]

  • Viral stocks of wild-type and mutant HIV-1 strains are generated by transfecting producer cells (e.g., 293T) with viral plasmids. The supernatant containing the virus is harvested, filtered, and stored.

2. Compound Preparation:

  • This compound and Rilpivirine are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial dilutions of the compounds are prepared in the cell culture medium to achieve a range of concentrations for testing.

3. Infection and Treatment:

  • Target cells are seeded in 96-well plates.

  • The cells are then infected with a predetermined amount of the viral stock.

  • Immediately after infection, the serially diluted compounds are added to the wells.

4. Incubation:

  • The plates are incubated at 37°C in a 5% CO2 incubator for a period that allows for one round of viral replication (typically 48-72 hours).

5. Measurement of Viral Replication:

  • The extent of viral replication is quantified by measuring the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is activated upon successful infection and integration.

  • Alternatively, the amount of viral p24 antigen in the cell supernatant can be measured using an enzyme-linked immunosorbent assay (ELISA).[10]

6. Data Analysis:

  • The percentage of inhibition of viral replication is calculated for each drug concentration compared to the untreated control.

  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Figure 2. Experimental Workflow for Antiviral Potency Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MT-4 cells) Infection 4. Cell Infection with HIV-1 Cell_Culture->Infection Virus_Production 2. Virus Stock Production (Wild-type & Mutants) Virus_Production->Infection Compound_Prep 3. Compound Dilution (this compound & Rilpivirine) Treatment 5. Addition of Diluted Compounds Compound_Prep->Treatment Infection->Treatment Incubation 6. Incubation (48-72 hours) Treatment->Incubation Measurement 7. Measurement of Viral Replication (e.g., Luciferase Assay) Incubation->Measurement Data_Analysis 8. Data Analysis (EC50 Calculation) Measurement->Data_Analysis

Figure 2. Experimental Workflow for Antiviral Potency Assay

Summary and Conclusion

Both this compound and Rilpivirine demonstrate potent in vitro activity against wild-type HIV-1. Rilpivirine exhibits a lower EC50 value against the wild-type strain, suggesting higher intrinsic potency in the assays cited. However, this compound maintains its activity with minimal fold-change against key NNRTI-resistant mutants like K103N and Y181C, indicating a favorable resistance profile.[6] Rilpivirine also retains activity against many resistant strains, though its potency can be significantly reduced by certain mutations such as K101P.[1] The choice between these agents in a clinical setting would be guided by a comprehensive evaluation of their respective resistance profiles, pharmacokinetic properties, and patient-specific factors. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of these and other novel antiretroviral compounds.

References

Ulonivirine: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) Ulonivirine (MK-8507) with other established antiretroviral agents. The focus is on cross-resistance profiles, supported by available preclinical and clinical data.

Executive Summary

This compound is a novel, once-weekly NNRTI currently in clinical development for the treatment of HIV-1 infection. A key characteristic of this compound is its robust activity against HIV-1 strains harboring common NNRTI resistance mutations.[1][2] Its resistance profile is noted to be similar to that of doravirine, another newer-generation NNRTI, and distinct from older NNRTIs like efavirenz.[3] This positions this compound as a potentially valuable agent for treatment-experienced patients with resistance to first-generation NNRTIs.

Cross-Resistance Profile of this compound

In vitro studies have demonstrated that this compound maintains significant antiviral activity against HIV-1 variants with key NNRTI resistance-associated mutations. Notably, it exhibits less than a 5-fold change in IC50 against viruses with the K103N, Y181C, and G190A mutations.[3] Furthermore, in a study utilizing the PhenoSense® assay, this compound retained a less than 5-fold shift in susceptibility against 13 out of 21 clinical NNRTI-resistant variants tested.[3]

Resistance selection studies have identified V106A and V106M as the primary mutations associated with the development of resistance to this compound.[3]

Comparative In Vitro Susceptibility

The following tables summarize the in vitro activity of this compound and other NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains. Data is compiled from multiple sources to provide a comparative overview.

Table 1: In Vitro Activity against Wild-Type HIV-1

AntiretroviralIC50 (nM) against Wild-Type HIV-1
This compound (MK-8507)51.3[3]
Doravirine~12
Efavirenz~1-3
Rilpivirine~0.1-0.7
Nevirapine~10-100

Table 2: Fold Change in IC50 against NNRTI-Resistant HIV-1 Variants

MutationThis compound (MK-8507)DoravirineEfavirenzRilpivirine
K103N<5[3]1.7>501.2
Y181C<5[3]2.7>10>10
G190A<5[3]1.2>101.3
V106APrimary Resistance>10~5~2
V106MPrimary Resistance~3.4~5~2
Y188L->50>50~5
E138K-1.91.3~2.5-3

Note: Data for comparator drugs is sourced from publicly available resistance databases and publications. A '-' indicates that specific data for that mutation was not found in the searched literature for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antiretroviral cross-resistance.

PhenoSense® HIV Drug Resistance Assay

The PhenoSense® assay is a phenotypic drug resistance test that measures the in vitro susceptibility of a patient's HIV-1 virus to a panel of antiretroviral drugs.

Methodology:

  • Viral RNA Isolation and Amplification: HIV-1 RNA is extracted from a patient's plasma sample. The protease (PR) and reverse transcriptase (RT) regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[4]

  • Construction of a Recombinant Test Virus: The amplified patient-derived PR and RT gene segments are inserted into a proviral DNA vector that lacks the corresponding regions of a laboratory-standard HIV strain. This vector also contains a luciferase reporter gene.[4]

  • Virus Production: The recombinant vector is transfected into host cells, which then produce virus particles containing the patient's PR and RT enzymes.[4]

  • Drug Susceptibility Testing: These recombinant viruses are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.

  • Measurement of Viral Replication: After an incubation period, the cells are lysed, and luciferase activity is measured. The amount of light emitted is proportional to the extent of viral replication.

  • Calculation of IC50 and Fold Change: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a wild-type reference virus. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of the reference virus.[4]

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl2, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs), such as [³H]TTP.

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.

  • Enzyme Addition and Incubation: The reaction is initiated by adding purified recombinant HIV-1 RT enzyme. The mixture is then incubated at 37°C to allow for DNA synthesis.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as EDTA.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. In the case of a radioactive assay, this can be done using a scintillation counter to measure the incorporation of the radiolabeled dNTPs. For colorimetric assays, a biotin-labeled primer and digoxigenin-labeled dNTPs can be used, with subsequent detection via an ELISA-based system.

  • Calculation of IC50: The concentration of the inhibitor that reduces RT activity by 50% (IC50) is determined from the dose-response curve.

Visualizing Experimental Workflows and Relationships

Experimental_Workflow cluster_phenosense PhenoSense® Assay Workflow cluster_rt_inhibition RT Inhibition Assay Workflow p1 Patient Plasma Sample (HIV-1 RNA) p2 RT-PCR Amplification of PR and RT genes p1->p2 p3 Cloning into HIV Vector p2->p3 p4 Transfection & Virus Production p3->p4 p5 Infection of Target Cells with Antiretrovirals p4->p5 p6 Luciferase Assay p5->p6 p7 Calculate Fold Change in IC50 p6->p7 r1 Reaction Mix (Template, Primer, dNTPs) r2 Add Test Compound (e.g., this compound) r1->r2 r3 Add HIV-1 RT Enzyme r2->r3 r4 Incubation r3->r4 r5 Quantify DNA Synthesis r4->r5 r6 Calculate IC50 r5->r6

Caption: Workflow for PhenoSense® and RT Inhibition Assays.

Resistance_Profile This compound This compound K103N K103N This compound->K103N <5-fold Y181C Y181C This compound->Y181C <5-fold G190A G190A This compound->G190A <5-fold V106A_M V106A/M This compound->V106A_M Primary Resistance Doravirine Doravirine Doravirine->K103N <2-fold Doravirine->Y181C <3-fold Doravirine->G190A <2-fold Doravirine->V106A_M Resistance Efavirenz Efavirenz Efavirenz->K103N >50-fold Efavirenz->Y181C >10-fold Efavirenz->G190A >10-fold Rilpivirine Rilpivirine Rilpivirine->K103N <2-fold Rilpivirine->Y181C >10-fold Rilpivirine->G190A <2-fold

Caption: Comparative Resistance Profiles of NNRTIs.

References

Benchmarking Ulonivirine's Genetic Barrier to Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genetic barrier to resistance of Ulonivirine (MK-8507), an investigational once-weekly non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs. The information is supported by available preclinical data to aid in the evaluation of its potential role in HIV-1 treatment strategies.

Executive Summary

This compound demonstrates a high genetic barrier to resistance, comparable to the newer generation NNRTI, doravirine. It maintains significant activity against common NNRTI resistance-associated mutations that confer high-level resistance to older agents like efavirenz and rilpivirine. In vitro studies indicate that the primary resistance pathway for this compound involves the V106A/M mutation, with subsequent mutations required to confer high-level resistance. This profile suggests that this compound may offer a durable and effective option for the treatment of HIV-1, particularly in the context of pre-existing NNRTI resistance.

Data Presentation: Comparative Antiviral Activity

The following tables summarize the in vitro antiviral activity and resistance profile of this compound in comparison to other NNRTIs. Data is presented as the fold change in 50% inhibitory concentration (IC50) against HIV-1 variants with specific resistance-associated mutations. A lower fold change indicates better retention of activity.

Table 1: Fold Change in IC50 for this compound (MK-8507) Against NNRTI-Resistant HIV-1 Variants

HIV-1 RT MutationFold Change in IC50 for this compound
Wild-Type1.0
K103N<5
Y181C<5
G190A<5
V106A>5 (Primary Resistance)
V106M>5 (Primary Resistance)
E138K + V106A/MVariable
H221Y + V106A/MVariable
Y188L + V106A/MVariable
P225H + V106A/MVariable
F227C/L + V106A/MVariable
M230L + V106A/MVariable
L234I + V106A/MVariable
P236L + V106A/MVariable
Y318F + V106A/MVariable

Data sourced from a presentation at CROI 2021.[1]

Table 2: Comparative Fold Change in IC50 of NNRTIs Against Common Resistance Mutations

HIV-1 RT MutationThis compound (MK-8507)DoravirineEfavirenzRilpivirine
Wild-Type 1.0 1.0 1.0 1.0
K103N <5 <2 >20 >2
Y181C <5 <3 >15 >15
G190A <5 <2 >10 >2
K103N + Y181C Variable ~4 >100 >50
V106A >10 ~10 <6 <6
Y188L Variable >100 >100 >100
M230L Variable >10 >100 >100

Comparative data for Doravirine, Efavirenz, and Rilpivirine are compiled from multiple sources for illustrative purposes.[2][3][4]

Experimental Protocols

The following methodologies are representative of the key experiments used to determine the genetic barrier to resistance for NNRTIs like this compound.

In Vitro Resistance Selection Studies

Objective: To identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiretroviral drug and to characterize the evolutionary pathway to resistance.

Methodology:

  • Cell and Virus Culture: HIV-1 (e.g., subtype A, B, or C) is cultured in a susceptible cell line (e.g., MT-4 cells engineered to express green fluorescent protein [GFP]).

  • Drug Escalation: The virus is passaged in the presence of escalating concentrations of the test compound (e.g., this compound). The initial concentration is typically near the wild-type IC50.

  • Monitoring Viral Replication: Viral replication is monitored at each passage by a quantifiable marker, such as GFP expression or reverse transcriptase activity in the culture supernatant.

  • Selection of Breakthrough Virus: When viral replication is observed at a given drug concentration (indicating the emergence of a resistant variant), the culture supernatant containing the "breakthrough" virus is harvested.

  • Genotypic Analysis: The viral RNA is extracted from the breakthrough virus, and the reverse transcriptase gene is sequenced to identify mutations associated with resistance.

  • Iterative Process: The process is repeated by infecting fresh cells with the breakthrough virus and exposing them to higher concentrations of the drug to select for additional resistance mutations.[5][6]

Phenotypic Susceptibility Assays

Objective: To quantify the extent to which specific viral mutations confer resistance to an antiretroviral drug.

Methodology:

  • Generation of Mutant Viruses: Site-directed mutagenesis is used to introduce specific resistance-associated mutations (identified from in vitro selection studies or clinical isolates) into an infectious molecular clone of HIV-1.

  • Virus Production: The mutated plasmids are transfected into a suitable cell line to produce viral stocks with the desired mutations.

  • Susceptibility Testing: The susceptibility of the mutant viruses to the test drug is determined using a cell-based assay. This typically involves infecting target cells with the mutant virus in the presence of serial dilutions of the drug.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each mutant virus.

  • Fold-Change Calculation: The IC50 of the mutant virus is divided by the IC50 of the wild-type virus to determine the fold change in susceptibility. A higher fold change indicates a greater degree of resistance.[7]

Mandatory Visualization

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for determining its genetic barrier to resistance.

G cluster_0 HIV-1 Replication Cycle cluster_1 This compound Mechanism of Action HIV_RNA HIV-1 RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription RT Enzyme HIV_DNA HIV-1 DNA Reverse_Transcription->HIV_DNA RT_Pocket NNRTI Binding Pocket of Reverse Transcriptase This compound This compound This compound->RT_Pocket Binds to Inhibition Inhibition of Reverse Transcription RT_Pocket->Inhibition

Caption: Mechanism of this compound Action.

G cluster_workflow In Vitro Resistance Selection Workflow Start Start with Wild-Type HIV-1 Culture Culture Virus with Escalating this compound Start->Culture Culture->Culture Breakthrough Observe Viral Breakthrough Culture->Breakthrough Genotype Genotype Resistant Virus Breakthrough->Genotype Yes Identify_Mutations Identify Resistance Mutations (e.g., V106A) Genotype->Identify_Mutations Phenotype Phenotype Mutant (Determine Fold Change) Identify_Mutations->Phenotype End Characterize Resistance Profile Phenotype->End

Caption: Experimental Workflow for Resistance Profiling.

References

Ulonivirine: A Comparative Analysis of Monotherapy and Combination Therapy Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ulonivirine (MK-8507) is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for the treatment of HIV-1 infection. Its potential for once-weekly oral dosing has positioned it as a candidate for novel antiretroviral therapeutic strategies. This guide provides a comparative analysis of the available clinical trial data for this compound administered as monotherapy versus its use in a combination therapy regimen, with a focus on virologic efficacy and safety outcomes.

Executive Summary

Clinical development of this compound has transitioned from early-phase monotherapy assessments to more recent evaluations as part of a once-weekly combination regimen with islatravir, a nucleoside reverse transcriptase translocation inhibitor (NRTTI). Data from a Phase 1 proof-of-concept monotherapy study in treatment-naive individuals demonstrated the antiviral activity of a single dose of this compound. A subsequent Phase 2b study evaluated a once-weekly combination of this compound and islatravir against a standard daily oral regimen in virologically suppressed participants. While the combination therapy maintained high rates of viral suppression, it was associated with decreases in lymphocyte and CD4+ T-cell counts, leading to a temporary clinical hold and dose adjustments for islatravir in ongoing studies. This guide synthesizes the quantitative outcomes and experimental methodologies from these key studies to provide a clear comparison for research and development professionals.

Data Presentation

Table 1: Efficacy Outcomes of this compound Monotherapy and Combination Therapy
Outcome MeasureThis compound Monotherapy (Single Dose, Treatment-Naive)[1]This compound + Islatravir Combination Therapy (Once-Weekly, Virologically Suppressed)[2]Comparator: Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) (Daily)[2]
Primary Efficacy Endpoint Mean HIV-1 RNA Reduction from Baseline at Day 7Percentage of Participants with HIV-1 RNA <50 copies/mL at Week 24Percentage of Participants with HIV-1 RNA <50 copies/mL at Week 24
Result -1.2 log10 copies/mL (40 mg) to -1.5 log10 copies/mL (80 mg and 600 mg)100% (all dose groups)Not explicitly stated, but all participants in the study maintained viral suppression
Table 2: Safety and Tolerability Outcomes
Outcome MeasureThis compound Monotherapy (Single Dose, Treatment-Naive)[1]This compound + Islatravir Combination Therapy (Once-Weekly, Virologically Suppressed)[2]Comparator: Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/F/TAF) (Daily)[2]
Serious Adverse Events Not reported2.5% to 7.3% (dose-dependent)0%
Drug-Related Adverse Events Generally well tolerated17.4%10%
Discontinuation due to Adverse Events Not reported2.5%0%
Mean Change in Total Lymphocyte Count Not reported-26.6%-2.5%
Mean Change in CD4+ T-cell Count Not reported-23.9%-0.8%
Common Adverse Events Not specifiedFatigue, diarrhea, headache, nauseaNot specified

Experimental Protocols

This compound Monotherapy: Phase 1 Proof-of-Concept Study

Study Design: A Phase 1, open-label, sequential-panel study in treatment-naive adults with HIV-1 infection.[1]

Participant Population: Treatment-naive adults aged 18-60 years with a baseline plasma HIV-1 RNA of at least 10,000 copies/mL and a CD4+ T-cell count greater than 200 cells/mm³.[1]

Intervention: Participants received a single oral dose of this compound at 40 mg, 80 mg, or 600 mg in a fasted state.[1]

Key Assessments:

  • Antiviral Activity: Plasma HIV-1 RNA levels were measured at baseline and monitored for at least 7 days post-dose. The primary efficacy endpoint was the mean change from baseline in plasma HIV-1 RNA at 168 hours (7 days).[1]

  • Pharmacokinetics: Plasma concentrations of this compound were assessed for 14 days post-dose.[1]

  • Safety and Tolerability: Participants were monitored for adverse events for 21 days post-dose.[1]

This compound and Islatravir Combination Therapy: Phase 2b Study (NCT04564547)

Study Design: A randomized, active-controlled, double-blind, Phase 2b study.

Participant Population: Virologically suppressed adults with HIV-1 who had been on a stable regimen of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF) for at least 6 months prior to enrollment.

Intervention: Participants were randomized to switch to one of three once-weekly oral doses of this compound (100 mg, 200 mg, or 400 mg) in combination with islatravir (20 mg), or to continue their daily B/F/TAF regimen.

Key Assessments:

  • Efficacy: The primary efficacy endpoint was the proportion of participants with plasma HIV-1 RNA levels less than 50 copies/mL at Week 24.

  • Safety: Safety and tolerability were assessed through the monitoring of adverse events, laboratory abnormalities (including total lymphocyte and CD4+ T-cell counts), and discontinuations due to adverse events.

Mandatory Visualizations

Mechanism of Action of this compound

cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition HIV_RNA Viral RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription Reverse Transcriptase Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA This compound This compound (NNRTI) This compound->Reverse_Transcription Allosteric Inhibition

Caption: this compound's mechanism of action as an NNRTI.

Experimental Workflow for the Phase 2b Combination Therapy Trial

cluster_arms Treatment Arms (24 Weeks) Screening Screening of Virologically Suppressed HIV-1 Patients (on B/F/TAF ≥ 6 months) Randomization Randomization (1:1:1:1) Screening->Randomization Arm_A This compound 100mg QW + Islatravir 20mg QW Randomization->Arm_A Arm_B This compound 200mg QW + Islatravir 20mg QW Randomization->Arm_B Arm_C This compound 400mg QW + Islatravir 20mg QW Randomization->Arm_C Arm_D Continue Daily B/F/TAF Randomization->Arm_D Analysis Primary Endpoint Analysis at Week 24 (Viral Suppression & Safety) Arm_A->Analysis Arm_B->Analysis Arm_C->Analysis Arm_D->Analysis

Caption: Phase 2b combination therapy trial workflow.

References

A Comparative Analysis of the Safety Profiles of Ulonivirine and Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Ulonivirine (MK-8507) and efavirenz. The information is compiled from available clinical trial data and preclinical studies to assist researchers and drug development professionals in understanding the relative safety of these two antiretroviral agents.

Executive Summary

Efavirenz, a long-established NNRTI, is known for its significant neuropsychiatric adverse effects, which can impact patient adherence and quality of life. This compound, a newer NNRTI in development, has shown a generally well-tolerated profile in early clinical trials, although a definitive head-to-head comparison with efavirenz is not yet available. This guide presents the current understanding of their respective safety profiles, supported by quantitative data from clinical studies and detailed experimental methodologies.

Data Presentation: Adverse Event Profile

The following tables summarize the reported adverse events for this compound and efavirenz from various clinical trials. It is important to note that the data for this compound is primarily from a Phase 2b trial where it was administered in combination with islatravir, which may confound the attribution of specific adverse events.

Adverse Event CategoryThis compound (MK-8507) + Islatravir (%)[1]Efavirenz-based Regimens (%)
Any Adverse Events 7667 (comparator arm)
Drug-Related Adverse Events 1710 (comparator arm)
Discontinuation due to Adverse Events 2.50 (comparator arm)
Serious Psychiatric Adverse Experiences Not Reported>2
Rash (new-onset) Not Reported26
Dizziness Not Reported>5 (moderate severity)
Nausea Not Reported>5 (moderate severity)
Headache 30 (mild to moderate)[2]>5 (moderate severity)
Fatigue Not Reported>5 (moderate severity)
Insomnia Not Reported>5 (moderate severity)
Vomiting Not Reported>5 (moderate severity)

Table 1: Comparison of Common Adverse Events

Hematological ParameterThis compound (MK-8507) + Islatravir (Mean Change)[1]Efavirenz
Total Lymphocyte Count -26%Not a commonly reported adverse event
CD4+ T-cell Count -23%Not a commonly reported adverse event

Table 2: Hematological Safety Data

Experimental Protocols

This compound (MK-8507) Safety Assessment

Phase 2b Clinical Trial (NCT04564547) Methodology: [3][4]

This was a randomized, active-controlled, double-blind, dose-ranging study to evaluate the efficacy and safety of once-weekly oral this compound in combination with islatravir in virologically suppressed adults with HIV-1.

  • Participants: Adults with HIV-1 who were virologically suppressed on a regimen of bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF) for at least 6 months prior to enrollment.

  • Intervention: Participants were randomized to switch to one of three doses of this compound (100 mg, 200 mg, or 400 mg) in combination with islatravir (20 mg) once weekly, or to continue their daily BIC/FTC/TAF regimen.

  • Safety Monitoring: Safety and tolerability were assessed through the collection of adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities at regular intervals throughout the study. This included monitoring of hematology, clinical chemistry, and urinalysis. Specific attention was paid to lymphocyte and CD4+ T-cell counts.

Phase 1 Monotherapy Clinical Trial Methodology: [2]

This was a proof-of-concept study to assess the antiviral activity, pharmacokinetics, and safety of a single oral dose of this compound in treatment-naive adults with HIV-1.

  • Participants: Treatment-naive adults with HIV-1 infection.

  • Intervention: Participants received a single oral dose of this compound (40, 80, or 600 mg).

  • Safety Monitoring: Safety and tolerability were assessed for 21 days post-dose through monitoring of AEs, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Efavirenz Safety Assessment

Pivotal Clinical Trials (e.g., Study 006) Methodology: [5]

These were randomized, controlled clinical trials designed to evaluate the efficacy and safety of efavirenz in combination with other antiretroviral agents in treatment-naive and experienced adult and pediatric patients with HIV-1.

  • Participants: HIV-1 infected adults and children who were antiretroviral-naive or had prior treatment experience.

  • Intervention: Efavirenz (typically 600 mg once daily) was administered in combination with at least two other antiretroviral agents (e.g., zidovudine and lamivudine, or indinavir). Control groups received a comparator regimen.

  • Safety Monitoring: Safety was assessed through the systematic collection of clinical and laboratory adverse events. The severity of adverse events was graded, and the relationship to the study drug was determined by the investigator. Particular attention was given to the incidence and severity of rash and central nervous system (CNS) symptoms.

Signaling Pathways and Mechanisms of Action

Efavirenz: Neuropsychiatric Adverse Effects Signaling Pathway

The neuropsychiatric side effects of efavirenz are thought to be mediated, in part, through mitochondrial dysfunction. Efavirenz has been shown to induce a drop in ATP production in neuronal cells, leading to mitochondrial fragmentation, depolarization, and mitophagy.[6] This mitochondrial stress can contribute to the CNS toxicity observed clinically.

Efavirenz_Neurotoxicity_Pathway Efavirenz Efavirenz Mitochondria Mitochondria Efavirenz->Mitochondria Inhibits ATP_Production ATP Production ↓ Mitochondria->ATP_Production Mito_Fragmentation Mitochondrial Fragmentation ATP_Production->Mito_Fragmentation Mito_Depolarization Mitochondrial Depolarization ATP_Production->Mito_Depolarization Mitophagy Mitophagy ↑ Mito_Fragmentation->Mitophagy Mito_Depolarization->Mitophagy CNS_Toxicity CNS Toxicity (Neuropsychiatric AEs) Mitophagy->CNS_Toxicity Contributes to

Caption: Efavirenz-induced mitochondrial dysfunction leading to CNS toxicity.

This compound: Mechanism of Action

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

Ulonivirine_Mechanism_of_Action cluster_RT HIV-1 Reverse Transcriptase Active_Site Active Site Viral_DNA Viral DNA (Synthesis Blocked) Active_Site->Viral_DNA NNRTI_Pocket NNRTI Binding Pocket NNRTI_Pocket->Active_Site Induces Conformational Change (Inhibition) This compound This compound This compound->NNRTI_Pocket Binds to Viral_RNA Viral RNA Viral_RNA->Active_Site Template

Caption: Mechanism of action of this compound as an NNRTI.

Conclusion

Based on the currently available data, this compound appears to have a safety profile that may be more favorable than that of efavirenz, particularly concerning neuropsychiatric side effects. However, the development of this compound in combination with islatravir was paused due to observed decreases in lymphocyte and CD4+ T-cell counts, a safety signal not typically associated with efavirenz. Further investigation is required to fully characterize the safety profile of this compound as a monotherapy and in other combination regimens. For efavirenz, its well-documented and significant neuropsychiatric adverse event profile remains a key consideration in its clinical use. Researchers and clinicians should carefully weigh the potential benefits and risks of each agent based on the latest clinical trial data and individual patient factors.

References

Safety Operating Guide

Safe Disposal of Ulonivirine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The following procedures are general guidelines for the proper disposal of Ulonivirine in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations. This document provides essential safety and logistical information but does not supersede institutional protocols or regulatory requirements.

This compound is an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] As with many investigational compounds, specific disposal protocols are often not widely published. Therefore, its disposal must be managed based on established principles of chemical and pharmaceutical waste management, with a primary focus on safety and environmental protection.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for a preliminary hazard assessment and for determining the appropriate disposal pathway.

PropertyValue
Molecular Formula C₁₈H₈ClF₆N₅O₃
Molecular Weight 491.73 g/mol
Appearance White to light yellow solid
Solubility Soluble in DMSO

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, appropriate personal protective equipment must be worn to prevent exposure.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, a properly fitted respirator may be necessary. All handling of the solid form should ideally be conducted in a chemical fume hood.

Disposal of Solid this compound Waste

Solid this compound waste includes expired or unused pure compounds, as well as grossly contaminated items such as weighing papers and spatulas.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

  • Containerization: Place solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.

Disposal of this compound Solutions

This compound is often dissolved in solvents like DMSO for experimental use. The disposal of these solutions must account for both the this compound and the solvent.

Experimental Protocol for Liquid Waste Disposal:

  • Segregation: Collect this compound solutions in a dedicated hazardous waste container. Do not mix with other solvent waste streams unless they are compatible and permitted by your EHS office. For example, halogenated and non-halogenated solvent wastes are often collected separately.

  • Containerization: Use a sealable, chemical-resistant container, such as a high-density polyethylene (HDPE) carboy, for liquid waste collection. Ensure the container is appropriate for the solvent used (e.g., DMSO).

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), and their approximate concentrations.

  • Storage: Store the sealed liquid waste container in a designated satellite accumulation area, within secondary containment to prevent spills.

  • Pickup: Schedule a pickup for the liquid hazardous waste with your institution's EHS-approved vendor.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Don PPE: Before cleaning the spill, don the appropriate PPE as described above.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pads or vermiculite) to contain the spill. For solid spills, gently cover the material with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or contaminated paper towels and place them in a sealed hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

This compound Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

UlonivirineDisposal cluster_assessment Waste Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start This compound Waste Generated is_solid Solid or Solution? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Solid liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container Solution solid_storage Store in Satellite Accumulation Area solid_container->solid_storage end_process Contact EHS for Waste Pickup solid_storage->end_process liquid_storage Store in Secondary Containment in Satellite Area liquid_container->liquid_storage liquid_storage->end_process

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Ulonivirine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE REFERENCE BY RESEARCH PERSONNEL

This document provides essential safety and logistical guidance for the handling and disposal of Ulonivirine, an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 research. Given the investigational nature of this compound, a specific Material Safety Data Sheet (MSDS) is not publicly available. Therefore, the following procedures are based on best practices for handling potent antiviral compounds and investigational new drugs to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The primary goal when handling this compound is to prevent direct contact and aerosol inhalation. A multi-layered approach to PPE is crucial.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a barrier against skin contact. Double-gloving allows for the safe removal of the outer layer if contamination occurs.
Lab Coat Disposable, fluid-resistantProtects street clothes and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Respiratory Protection N95 respirator or higherRecommended when handling the powdered form of the compound or when there is a risk of aerosol generation.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and ensure the integrity of the research.

Workflow for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Dissolve/Dilute Dissolve/Dilute Weigh Compound->Dissolve/Dilute Administer to Assay Administer to Assay Dissolve/Dilute->Administer to Assay Decontaminate Workspace Decontaminate Workspace Administer to Assay->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols

Preparation of Stock Solutions:

  • Work Area Preparation: All manipulations involving solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk. The work surface should be covered with absorbent, disposable liners.

  • Compound Weighing: Use an analytical balance within the containment area. Handle the compound with dedicated spatulas and weighing boats.

  • Solubilization: Based on available information, this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] Add the solvent slowly to the powdered compound to avoid splashing.

  • Storage: this compound stock solutions should be stored at -20°C for short-term use (up to one month) and -80°C for long-term storage (up to six months).[1]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway

This compound Waste Disposal Pathway cluster_waste_streams Waste Generation cluster_disposal_containers Initial Containment cluster_final_disposal Final Disposition Solid Waste Solid Waste Labeled Hazardous Waste Bag Labeled Hazardous Waste Bag Solid Waste->Labeled Hazardous Waste Bag Liquid Waste Liquid Waste Sealed Hazardous Liquid Waste Container Sealed Hazardous Liquid Waste Container Liquid Waste->Sealed Hazardous Liquid Waste Container Sharps Sharps Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps->Puncture-Proof Sharps Container Incineration Incineration Labeled Hazardous Waste Bag->Incineration Sealed Hazardous Liquid Waste Container->Incineration Puncture-Proof Sharps Container->Incineration

Caption: Segregation and disposal pathway for waste contaminated with this compound.

Disposal Procedures
Waste TypeDisposal ContainerFinal Disposition
Solid Waste (gloves, lab coats, weighing boats, etc.)Labeled, sealed hazardous waste bagIncineration
Liquid Waste (unused solutions, contaminated media)Labeled, sealed, leak-proof hazardous waste containerIncineration
Sharps (needles, serological pipettes)Puncture-proof sharps containerIncineration

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By adhering to these safety and logistical protocols, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their scientific investigations. This guidance is intended to supplement, not replace, institution-specific safety procedures. Always consult with your institution's safety officer before beginning work with any new investigational compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.